3-Amino-4-hydroxyphthalic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO5 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
3-amino-4-hydroxyphthalic acid |
InChI |
InChI=1S/C8H7NO5/c9-6-4(10)2-1-3(7(11)12)5(6)8(13)14/h1-2,10H,9H2,(H,11,12)(H,13,14) |
InChI Key |
ROZYRURRXDPGGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
3-Amino-4-hydroxybenzoic acid chemical structure and properties
[5]
Polymerization: Polybenzoxazole (PBO) Synthesis
3,4-AHBA is the monomer for AB-PBO. Unlike A-A + B-B polymerizations (e.g., Nylon), AB-type polymerization is stoichiometrically self-correcting, but requires high purity to achieve high molecular weight.
Mechanism: The reaction proceeds in Polyphosphoric Acid (PPA), which acts as both solvent and dehydrating agent.
-
Esterification: The carboxyl group of one monomer reacts with the hydroxyl of another.
-
Cyclodehydration: The adjacent amine attacks the ester carbonyl, closing the oxazole ring and releasing water.
Experimental Protocols
Protocol A: Laboratory Synthesis via SnCl₂ Reduction
Use this protocol for small-scale (gram-level) preparation when high-pressure hydrogenation equipment is unavailable.
Reagents:
-
3-Nitro-4-hydroxybenzoic acid (5.0 g, 27.3 mmol)
-
Tin(II) chloride dihydrate (18.5 g, 82.0 mmol)
-
Hydrochloric acid (12 M, 30 mL)
-
Sodium acetate (sat. aq.)
Methodology:
-
Dissolution: Suspend 3-nitro-4-hydroxybenzoic acid in 12 M HCl in a round-bottom flask. Cool to 0°C.
-
Reduction: Add SnCl₂·2H₂O portion-wise to control the exotherm.
-
Reflux: Heat the mixture to reflux (100°C) for 2 hours.
-
Self-Validating Check: The solution should shift from vibrant yellow (nitro) to colorless or pale pink (amine).
-
-
Isolation: Cool to room temperature. Adjust pH to 4.0 using saturated sodium acetate.
-
Critical Step: pH 4.0 is the isoelectric point. Going too basic (pH > 7) dissolves the product as a phenolate salt; staying too acidic (pH < 2) keeps it as an ammonium salt.
-
-
Filtration: Collect the beige precipitate by vacuum filtration. Wash with cold deoxygenated water to prevent oxidation.
-
Drying: Dry under vacuum at 60°C over P₂O₅.
Protocol B: PPA-Mediated Polymerization
Use this protocol to synthesize Poly(2,5-benzoxazole).[7]
Reagents:
-
3,4-AHBA (Pure monomer)
-
Polyphosphoric Acid (PPA, 83% P₂O₅ content)
Methodology:
-
Deoxygenation: Place PPA in a reactor and purge with dry nitrogen for 30 minutes at 100°C to remove moisture.
-
Monomer Addition: Add 3,4-AHBA to the PPA. Stir to dissolve.
-
Stepwise Heating:
-
Heat to 100°C for 2 hours (Formation of ester linkages).
-
Heat to 150°C for 4 hours (Initiate cyclization).
-
Heat to 200°C for 12 hours (Complete cyclization and molecular weight build-up).
-
Self-Validating Check: The solution will exhibit "stir-opalescence" (pearly streaks) and a significant increase in viscosity (climbing the stir rod) as rigid-rod polymers form.
-
-
Precipitation: Pour the hot viscous dope into water. The polymer precipitates as tough, golden-yellow fibers.
-
Washing: Soxhlet extraction with water/acetone is required to remove residual phosphoric acid.
References
-
ChemicalBook. (2023). 3-Amino-4-hydroxybenzoic acid Physical and Chemical Properties. Retrieved from
-
Suzuki, H., et al. (2006).[4] Novel Benzene Ring Biosynthesis from C3 and C4 Primary Metabolites by Two Enzymes.[8] Journal of Biological Chemistry.[8] Retrieved from
-
So, Y. H., et al. (1998).[9] Synthesis of Polybenzoxazoles via Acid-Catalyzed Solution Cyclization. Macromolecules.[10] Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14262, 3-Amino-4-hydroxybenzoic acid.[11] Retrieved from
-
Matrix Fine Chemicals. (2023). Safety Data Sheet: 3-Amino-4-hydroxybenzoic acid.[12] Retrieved from
Sources
- 1. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-4-hydroxybenzoic acid(1571-72-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. data.epo.org [data.epo.org]
- 4. Uncovering the Cryptic Gene Cluster ahb for 3-amino-4-hydroxybenzoate Derived Ahbamycins, by Searching SARP Regulator Encoding Genes in the Streptomyces argillaceus Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-4-hydroxybenzoic acid | CAS:1571-72-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. researchgate.net [researchgate.net]
- 8. BGC0000662 [mibig.secondarymetabolites.org]
- 9. scribd.com [scribd.com]
- 10. Synthesis and characterization of high performance polybenzoxazoles [vtechworks.lib.vt.edu]
- 11. KEGG COMPOUND: C12115 [kegg.jp]
- 12. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-Amino-4-hydroxybenzoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Amino-4-hydroxybenzoic acid, a versatile chemical compound with significant applications in pharmaceutical development, biochemical research, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its chemical identity, properties, synthesis, and analytical methodologies.
Core Chemical Identity and Descriptors
3-Amino-4-hydroxybenzoic acid, a substituted aromatic carboxylic acid, is a compound of interest due to the reactive amino and hydroxyl groups on its benzene ring. These functional groups are pivotal to its utility as a building block in organic synthesis and its role in various biochemical applications.
A unique and unambiguous identifier for any chemical substance is its CAS (Chemical Abstracts Service) Registry Number. For 3-Amino-4-hydroxybenzoic acid, the primary CAS number is 1571-72-8 [1][2]. This identifier is crucial for accurate database searches and regulatory compliance.
For clarity and cross-referencing, a compilation of its key identifiers is presented below.
| Identifier Type | Value | Source |
| CAS Number | 1571-72-8 | [1][2] |
| IUPAC Name | 3-amino-4-hydroxybenzoic acid | [3] |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)N)O | [3] |
| InChI Key | MRBKRZAPGUCWOS-UHFFFAOYSA-N | [3][4] |
| EC Number | 216-390-2 | [3] |
| PubChem CID | 65083 | [3] |
These identifiers are essential for navigating the vast landscape of chemical literature and databases, ensuring that the correct molecule is being referenced.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe handling in a laboratory or industrial setting.
Physicochemical Properties
3-Amino-4-hydroxybenzoic acid typically presents as a beige-grey to brown crystalline powder[5][6]. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Melting Point | 208 °C (decomposes) | [5][6] |
| Appearance | Beige-grey to brown crystalline powder | [5][6] |
| Solubility | Soluble in DMSO (≥25.5 mg/mL), Ethanol (≥10 mg/mL with sonication), Insoluble in water | [7] |
| Predicted pKa | 9.06 ± 0.18 | [6] |
| UV max (in H₂O, pH 11) | 308 nm | [6] |
The solubility profile indicates its suitability for reactions and analyses in polar aprotic and protic organic solvents. The predicted pKa suggests that the phenolic hydroxyl group is weakly acidic.
Safety and Handling
From a safety perspective, 3-Amino-4-hydroxybenzoic acid is classified with several GHS hazard statements. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Recommended Personal Protective Equipment: [4]
-
Respiratory Protection: Dust mask (e.g., N95)
-
Eye Protection: Safety goggles or face shield
-
Hand Protection: Chemical-resistant gloves
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical to ensure adherence to the most current safety protocols.
Synthesis of 3-Amino-4-hydroxybenzoic Acid: A Detailed Protocol
The synthesis of 3-Amino-4-hydroxybenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective route involves the nitration of a p-halobenzoic acid, followed by nucleophilic aromatic substitution and subsequent reduction of the nitro group. The following protocol is a well-established method for its preparation[8][9].
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 3-Amino-4-hydroxybenzoic acid.
Step-by-Step Experimental Protocol
This protocol details the synthesis starting from 4-chloro-3-nitrobenzoic acid, which is a common intermediate.
Step 1: Preparation of 3-Nitro-4-hydroxybenzoic Acid
-
In a suitable reaction vessel, dissolve 4-chloro-3-nitrobenzoic acid in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide). A molar excess of the hydroxide is crucial for driving the reaction to completion[9].
-
Heat the reaction mixture to a temperature between 65 °C and 100 °C[9]. The progress of the nucleophilic aromatic substitution of the chloro group with a hydroxyl group can be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the 3-nitro-4-hydroxybenzoic acid product[8].
-
Isolate the precipitate by filtration, wash with cold water to remove residual salts and acid, and dry under vacuum.
Step 2: Reduction of 3-Nitro-4-hydroxybenzoic Acid to 3-Amino-4-hydroxybenzoic Acid
-
To a reaction flask, add the synthesized 3-nitro-4-hydroxybenzoic acid, a suitable solvent (e.g., water or ethanol), and a catalytic amount of a heterogeneous reduction catalyst, such as palladium on carbon (Pd/C)[8].
-
The reduction can be carried out using hydrogen gas under pressure or by catalytic transfer hydrogenation with a hydrogen donor like ammonium formate or hydrazine. If using hydrogen gas, the reaction mixture is typically heated to around 95 °C with vigorous stirring[8].
-
Monitor the reaction until the starting material is fully consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product as its hydrochloride salt.
-
Isolate the 3-Amino-4-hydroxybenzoic acid hydrochloride by filtration.
-
To obtain the free base, dissolve the hydrochloride salt in water and adjust the pH to near neutral (pH 6-7) with a dilute inorganic base solution. The final product will precipitate out of the solution[5].
-
Collect the final product by filtration, wash with cold water, and dry thoroughly.
Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)
The purity of 3-Amino-4-hydroxybenzoic acid is critical for its intended applications. HPLC is a powerful and widely used technique for its quantitative analysis and impurity profiling.
HPLC Workflow Diagram
Caption: A standard workflow for the HPLC analysis of 3-Amino-4-hydroxybenzoic acid.
Recommended HPLC Method
A robust reversed-phase HPLC (RP-HPLC) method for the analysis of 3-Amino-4-hydroxybenzoic acid is outlined below. This method is suitable for assessing purity and can be adapted for quantitative analysis.
| Parameter | Recommended Condition | Source |
| HPLC System | Standard system with a UV detector | [10] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | [10] |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 4.0) (30:70, v/v) | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Column Temperature | 30 °C | [10] |
| Detection Wavelength | 254 nm | [5][10] |
| Injection Volume | 10 µL | [10] |
Note: For Mass Spectrometry (MS) compatible applications, the phosphate buffer should be replaced with a volatile buffer system, such as formic acid in water[11].
Key Applications and Mechanistic Insights
3-Amino-4-hydroxybenzoic acid is a valuable compound with a range of applications, primarily driven by its chemical structure.
Pharmaceutical Intermediate
The presence of amino, hydroxyl, and carboxylic acid functional groups makes this molecule a versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs)[1][12]. It is particularly useful in the development of anti-inflammatory and analgesic drugs.
MALDI Mass Spectrometry Matrix
3-Amino-4-hydroxybenzoic acid was one of the first matrices specifically used for the analysis of carbohydrates by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry[4][5].
Mechanism of Action in MALDI: In MALDI, the matrix plays a crucial role in absorbing energy from the laser and facilitating the soft ionization of the analyte with minimal fragmentation[13]. The ideal matrix co-crystallizes with the analyte and has strong absorption at the laser's wavelength[13].
-
Energy Absorption: 3-Amino-4-hydroxybenzoic acid absorbs the UV laser energy, leading to the desorption of both matrix and analyte molecules into the gas phase.
-
Analyte Protection: The excess matrix material protects the analyte from direct exposure to the laser beam, preventing its degradation.
-
Ionization: In the dense plume of desorbed material, proton transfer reactions occur between the excited matrix molecules and the analyte, leading to the formation of protonated or deprotonated analyte ions.
While it has been largely superseded by matrices like 2,5-dihydroxybenzoic acid (DHB) for general glycan analysis due to higher ionization efficiency, recent research has shown that sodium-doped 3-Amino-4-hydroxybenzoic acid can be highly effective for the direct analysis of O-linked glycopeptides and intact mucins[14]. This is attributed to its ability to selectively promote sodium adduction to O-glycan fragments during in-source decay[14].
Biochemical Research and Other Applications
Beyond its use in pharmaceutical synthesis and MALDI, 3-Amino-4-hydroxybenzoic acid is employed in:
-
Biochemical Research: For studying enzyme activity and metabolic pathways.
-
Dye and Pigment Production: As a precursor in the synthesis of various colorants.
-
High-Performance Polymers: As a monomer for the synthesis of polybenzoxazoles (PBOs), which are known for their exceptional thermal stability and mechanical strength. The amino and hydroxyl groups are key to forming the oxazole ring during polymerization.
Conclusion
3-Amino-4-hydroxybenzoic acid is a chemical compound with a well-defined identity and a diverse range of applications. Its synthesis is achievable through established chemical routes, and its purity can be reliably assessed using standard analytical techniques like HPLC. For researchers and developers in the pharmaceutical and materials science fields, a thorough understanding of this molecule's properties and reactivity is essential for leveraging its full potential in creating novel drugs, advanced materials, and innovative analytical methods.
References
- Preparation method of 3-amino-4-hydroxybenzoic acid.
-
3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083. PubChem. [Link]
-
4-Hydroxybenzoic acid. Wikipedia. [Link]
-
CAS No : 1571-72-8 | Product Name : 3-Amino-4-hydroxybenzoic Acid. Pharmaffiliates. [Link]
-
3-Amino-4-hydroxybenzoic acid. SIELC Technologies. [Link]
-
Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins. PubMed. [Link]
-
Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office. [Link]
-
Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. PMC. [Link]
-
3-AMINO-4-HYDROXYBENZOIC ACID. GSRS. [Link]
- US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]
-
MALDI Ionization Mechanisms Investigated by Comparison of Isomers of Dihydroxybenzoic Acid. [Link]
-
NMR spectrum of the product 4-hydroxybenzoic acid. ResearchGate. [Link]
-
MALDI Explained For Beginners (Matrix Assisted Laser Desorption Ionization). YouTube. [Link]
Sources
- 1. 3-Amino-4-hydroxybenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 6. 3-Amino-4-hydroxybenzoic acid | 1571-72-8 [chemicalbook.com]
- 7. apexbt.com [apexbt.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Amino-4-hydroxybenzoic acid from 3-nitrophthalic acid
This guide addresses the synthesis of 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) .
Critical Technical Note: While 3-nitrophthalic acid is a common starting material for isomeric aminobenzoic acids (specifically 3-hydroxyanthranilic acid via the Hofmann rearrangement), it is structurally unsuitable for the direct synthesis of 3-amino-4-hydroxybenzoic acid due to the substitution pattern (1,2-dicarboxylic vs. 1-carboxylic-4-hydroxy).
To ensure scientific integrity and industrial relevance, this guide details the validated industrial route for 3,4-AHBA starting from 4-chloro-3-nitrobenzoic acid (or 4-hydroxy-3-nitrobenzoic acid), while explicitly mapping the divergent pathway of 3-nitrophthalic acid to prevent experimental error.
Technical Guide for High-Purity Monomer Production
Executive Summary
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a pivotal intermediate in the synthesis of high-performance polymers, particularly polybenzoxazoles (PBOs) , and pharmaceutical scaffolds like quinolones (e.g., Garenoxacin).
This guide delineates the oxidative hydrolysis-reduction pathway , the industry-standard protocol for synthesizing 3,4-AHBA. It corrects a common retrosynthetic misconception regarding 3-nitrophthalic acid, demonstrating why the 4-chloro-3-nitrobenzoic acid precursor is required for the correct regiochemistry.
Retrosynthetic Analysis & Route Selection
The Structural Mismatch of 3-Nitrophthalic Acid
Researchers often confuse 3,4-AHBA with 3-hydroxyanthranilic acid (3-HAA) .
-
3-Nitrophthalic acid undergoes Hofmann rearrangement to yield 3-HAA (2-amino-3-hydroxybenzoic acid), where the amino group is ortho to the carboxyl.
-
3,4-AHBA requires the amino group to be meta to the carboxyl and ortho to a hydroxyl group at the 4-position.
Therefore, the validated route must install the hydroxyl group at position 4 and the amine at position 3.
Validated Pathway: The Hydrolysis-Reduction Route
-
Starting Material: 4-Chloro-3-nitrobenzoic acid.[1]
-
Step 1 (Nucleophilic Aromatic Substitution): Conversion of the chloro group to a hydroxyl group using aqueous alkali.
-
Step 2 (Nitro Reduction): Catalytic hydrogenation or chemical reduction of the nitro group to an amine.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-3-nitrobenzoic Acid
This step utilizes a nucleophilic aromatic substitution (
-
Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), Sodium Hydroxide (NaOH, 4.0 eq), Water.
-
Equipment: High-pressure reactor (autoclave) or reflux system (if temp < 105°C).
Procedure:
-
Dissolution: Charge the reactor with 4-chloro-3-nitrobenzoic acid and 15% aqueous NaOH solution.
-
Reaction: Heat the mixture to 100–105°C for 3.5–4.0 hours . The solution will turn deep yellow/orange as the phenolate forms.
-
Workup: Cool the reaction mass to 25°C. Acidify with concentrated Hydrochloric Acid (HCl) to pH 1–2 .
-
Isolation: The product, 4-hydroxy-3-nitrobenzoic acid, precipitates as a solid. Filter and wash with ice-cold water.[2]
-
Drying: Dry at 60°C under vacuum.
Step 2: Reduction to 3-Amino-4-hydroxybenzoic Acid
The nitro group is reduced to an amino group. Catalytic hydrogenation is preferred for purity, while Sn/HCl is a lab-scale alternative.
-
Reagents: 4-Hydroxy-3-nitrobenzoic acid, 5% Pd/C catalyst (50% wet), Hydrogen gas (
), Water, NaOH (for dissolution). -
Conditions: 95–100°C, 0.5–1.5 MPa
pressure.
Procedure:
-
Preparation: Suspend 4-hydroxy-3-nitrobenzoic acid in water. Adjust pH to 5.5–6.0 with NaOH to solubilize the substrate as the sodium salt.
-
Hydrogenation: Charge the autoclave with the solution and 5% Pd/C catalyst (2-5 wt% loading). Purge with Nitrogen, then Hydrogen.
-
Reaction: Pressurize to 0.5 MPa with
and heat to 95–100°C . Stir vigorously for 4–6 hours until uptake ceases. -
Filtration: Cool to room temperature. Filter off the Pd/C catalyst (handle under inert atmosphere to prevent ignition).
-
Precipitation: Acidify the filtrate with concentrated HCl to pH 3–4 (isoelectric point).
-
Purification: Cool to 0–5°C to maximize crystallization. Filter the off-white to brown solid.
-
Recrystallization (Optional): Recrystallize from dilute HCl/water if higher purity is required for polymerization.
Quantitative Data Summary
| Parameter | Step 1: Hydrolysis | Step 2: Reduction |
| Precursor | 4-Chloro-3-nitrobenzoic acid | 4-Hydroxy-3-nitrobenzoic acid |
| Reagent | 15% NaOH (aq) | |
| Temperature | 100–105°C | 95–100°C |
| Time | 3.5–4.0 h | 4–6 h |
| Yield | 95–99% | 90–95% |
| Key Risk | Exothermic neutralization | Hydrogen flammability, Catalyst ignition |
Pathway Visualization (Graphviz)
The following diagram illustrates the correct synthetic pathway (Green) versus the divergent pathway often confused with it (Red).
Caption: Comparative analysis of the validated route to 3,4-AHBA (Green) vs. the 3-nitrophthalic acid pathway yielding the isomer 3-HAA (Red).
Critical Process Parameters (CPP) & Safety
Safety Protocols
-
Hydrogenation: The reduction step involves pressurized Hydrogen gas.[2] Ensure the autoclave is grounded and equipped with a rupture disc.
-
Catalyst Handling: Dry Pd/C is pyrophoric. Keep wet at all times. Filter under nitrogen blanket.
-
Nitro Compounds: 4-Hydroxy-3-nitrobenzoic acid is thermally stable but should not be heated to dryness without testing for decomposition onset (DSC).
Quality Control
-
HPLC Analysis: Monitor the disappearance of the nitro-intermediate. The amine product is sensitive to oxidation; analyze immediately or store under inert gas.
-
Color: The product should be off-white. A dark brown color indicates oxidation (formation of quinone-imines). Use sodium dithionite or charcoal during recrystallization to improve color.
References
-
Yingkou Sanzheng New Technology Chemical Industry Co Ltd. (2016). Preparation method of 3-amino-4-hydroxybenzoic acid. CN105237423A.[2] Link
-
Dow Chemical Co. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP0206635B1.[1] Link
-
Stutts, K. J., et al. (1989). Electrochemical synthesis of 3-amino-4-hydroxybenzoic acid in aqueous base. Journal of Applied Electrochemistry, 19(3), 349-353. Link
-
ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid Synthesis Routes. Link
Sources
Spectroscopic Characterization of 3-Amino-4-hydroxybenzoic Acid: An In-Depth Technical Guide
Executive Summary
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a highly versatile, bifunctional aromatic compound. In biological systems, it serves as a critical endogenous precursor in the biosynthesis of manumycin-type polyketide antibiotics[1] within Streptomyces species[2]. In materials science, it is a foundational monomer for synthesizing ultra-high thermal resistance polybenzoxazoles (PBOs)[3] and novel metal-organic frameworks (MOFs)[4].
Given its multi-functional nature—housing an amine, a hydroxyl, and a carboxylic acid on a single benzene ring—accurate spectroscopic characterization is paramount. This whitepaper provides a comprehensive, self-validating framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 3,4-AHBA, detailing not just the methodologies, but the fundamental physicochemical causality behind each analytical choice.
Mass Spectrometry (MS): Ionization Dynamics and Profiling
Causality & Expertise
3,4-AHBA (C₇H₇NO₃, Monoisotopic Mass: 153.0426 Da[2]) is a highly polar, low-molecular-weight metabolite. While it has historical significance as an early Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix for glycoprotein glycan analysis[5], analyzing 3,4-AHBA as an analyte requires Electrospray Ionization (ESI). ESI is chosen over Atmospheric Pressure Chemical Ionization (APCI) because the compound's thermal lability and high polarity make it prone to in-source degradation under high-heat vaporization. Negative ion mode (ESI-) often yields superior signal-to-noise ratios due to the highly acidic nature of the carboxylic acid and phenolic hydroxyl groups.
Step-by-Step Methodology: High-Resolution LC-MS/MS
-
Sample Preparation: Dissolve 1.0 mg of highly purified 3,4-AHBA in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v).
-
Additive Selection: Add 0.1% Formic Acid for positive mode (ESI+) or 10 mM Ammonium Acetate for negative mode (ESI-). Causality: Formic acid forces the protonation of the primary amine, while ammonium acetate buffers the solution to facilitate the deprotonation of the carboxylic acid without causing ion suppression.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of water/acetonitrile.
-
Acquisition: Operate the high-resolution mass spectrometer (Orbitrap or Q-TOF) in full scan mode (m/z 50–500).
-
Self-Validation Checkpoint: Trigger Data-Dependent Acquisition (DDA) MS/MS on the precursor ion. The presence of a neutral loss of 44 Da (CO₂) is the definitive structural confirmation of the carboxylic acid moiety.
Quantitative Data Summary: MS Profile
| Ionization Mode | Adduct / Fragment | m/z (Theoretical) | Structural Assignment |
| ESI (+) | [M+H]⁺ | 154.050 | Protonated molecular ion (Amine protonation) |
| ESI (-) | [M-H]⁻ | 152.035 | Deprotonated molecular ion (Carboxylate formation) |
| ESI (-) MS/MS | [M-H-CO₂]⁻ | 108.044 | Decarboxylation of the precursor ion |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Expertise
The structural density of 3,4-AHBA results in a robust intermolecular hydrogen-bonding network in the solid state, rendering it practically insoluble in non-polar deuterated solvents like CDCl₃. Deuterated dimethyl sulfoxide (DMSO-d₆) is the mandatory solvent choice. DMSO acts as a strong hydrogen-bond acceptor, disrupting the solute-solute interactions and fully solubilizing the compound. Furthermore, if the DMSO-d₆ is strictly anhydrous, it prevents the rapid chemical exchange of the -OH, -NH₂, and -COOH protons, allowing them to be observed as distinct, quantifiable broad singlets in the ¹H NMR spectrum.
Step-by-Step Methodology: 1D ¹H and ¹³C NMR
-
Sample Preparation: Weigh 15 mg of 3,4-AHBA and dissolve in 0.6 mL of anhydrous DMSO-d₆ (99.9% D, stored over molecular sieves).
-
Tube Preparation: Transfer the homogeneous solution to a high-quality 5 mm NMR tube.
-
Acquisition Parameters (¹H): Acquire at 400 MHz or 600 MHz. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16–32 scans. Causality: A 2.0s delay ensures complete longitudinal relaxation of the sterically hindered aromatic protons, ensuring accurate integration.
-
Acquisition Parameters (¹³C): Acquire at 100 MHz or 150 MHz with proton decoupling (WALTZ-16). Utilize a minimum of 1024 scans due to the low natural abundance of ¹³C.
-
Self-Validation Checkpoint: The integration of the aromatic region must equal exactly 3 protons, and the coupling constants (
) must reflect a 1,2,4-trisubstituted benzene ring (one ortho-coupling, one meta-coupling, and one ortho/meta-coupling).
Quantitative Data Summary: NMR Shifts (DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling ( | Structural Assignment |
| ¹H | 6.70 - 6.85 | d ( | H-5 (Aromatic, ortho to -OH) |
| ¹H | 7.10 - 7.25 | dd ( | H-6 (Aromatic, para to -NH₂) |
| ¹H | 7.25 - 7.40 | d ( | H-2 (Aromatic, ortho to -NH₂ & -COOH) |
| ¹H | 4.50 - 5.00 | br s (2H) | -NH₂ (Primary amine protons) |
| ¹H | 9.50 - 10.20 | br s (1H) | -OH (Phenolic proton) |
| ¹H | ~12.00 | br s (1H) | -COOH (Carboxylic acid proton) |
| ¹³C | 114.0 - 150.0 | - | Aromatic carbons (C1-C6) |
| ¹³C | ~167.0 | - | C=O (Carboxylic acid carbonyl) |
Fourier-Transform Infrared (IR) Spectroscopy
Causality & Expertise
While traditional KBr pellet methods are common, 3,4-AHBA is hygroscopic. Moisture absorbed by KBr during pellet pressing produces a massive, parasitic O-H stretching band at 3400 cm⁻¹, which completely obscures the critical primary amine (N-H) and phenolic (O-H) stretching frequencies of the analyte[6]. Therefore, Attenuated Total Reflectance (ATR-FTIR) using a monolithic diamond crystal is the superior technique. It requires no sample matrix, preserving the native solid-state hydrogen bonding profile of the compound.
Step-by-Step Methodology: ATR-FTIR
-
Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry and collect a background spectrum (32 scans, ambient air).
-
Sample Application: Deposit 1–2 mg of dry 3,4-AHBA powder directly onto the center of the crystal.
-
Compression: Lower the ATR anvil to apply consistent, optimal pressure. Causality: Intimate contact between the crystal and the solid sample is required for the evanescent wave to penetrate the sample, ensuring high signal intensity.
-
Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Self-Validation Checkpoint: The presence of a distinct doublet in the 3300–3400 cm⁻¹ region confirms the primary amine (asymmetric and symmetric stretches), differentiating it from a secondary amine or a purely hydroxyl-containing analog.
Quantitative Data Summary: IR Vibrational Modes
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| 3390, 3320 | N-H stretching (asymmetric & symmetric) | Primary amine (-NH₂) |
| 3200 - 3400 (br) | O-H stretching | Phenol & Carboxylic acid |
| 1650 - 1680 | C=O stretching | Carboxylic acid carbonyl |
| 1590, 1510 | C=C stretching | Aromatic ring skeleton |
| 1280 | C-O stretching | Carboxylic acid / Phenolic C-O |
Integrated Analytical Workflow
To ensure total scientific integrity, the individual spectroscopic techniques must not be viewed in isolation. They form a cohesive, orthogonal validation network. The diagram below illustrates the logical flow of data acquisition and cross-validation required to certify the structural identity of 3,4-AHBA.
Caption: Orthogonal spectroscopic workflow for the structural validation of 3-Amino-4-hydroxybenzoic acid.
Conclusion
The rigorous characterization of 3-Amino-4-hydroxybenzoic acid requires a multi-faceted spectroscopic approach. By utilizing ESI-MS for exact mass and fragmentation profiling, DMSO-d6 NMR for atomic connectivity and exchangeable proton mapping, and ATR-FTIR for solid-state functional group verification, researchers can establish a self-validating data matrix. This level of analytical rigor is essential whether the compound is being used to map complex biosynthetic gene clusters or to synthesize next-generation high-performance polymers.
References
-
PubChem: 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083. National Center for Biotechnology Information. Available at:[Link]
-
Methyl 3-amino-4-hydroxybenzoate - IR Spectrum. NIST Chemistry WebBook. Available at:[Link]
-
Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. ResearchGate. Available at:[Link]
-
Synthesis, Characterization, and Catalytic Performance of a New Heterobimetallic Y/Tb Metal–Organic Framework with High Catalytic Activity. ACS Omega. Available at:[Link]
-
Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins. MDPI. Available at:[Link]
-
Activation of a Cryptic Manumycin-Type Biosynthetic Gene Cluster of Saccharothrix espanaensis DSM44229 by Series of Genetic Manipulations. MDPI. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium-Doped 3-Amino-4-hydroxybenzoic Acid: Rediscovered Matrix for Direct MALDI Glycotyping of O-Linked Glycopeptides and Intact Mucins [mdpi.com]
- 6. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]
Technical Guide: Solubility and Stability of 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA)
Topic: Solubility and Stability of 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA) Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Analytical Chemists
Executive Summary
3-Amino-4-hydroxybenzoic acid (3,4-AHBA; CAS 1571-72-8) is a critical pharmaceutical intermediate and bioplastic precursor characterized by an amphoteric o-aminophenol scaffold. While chemically versatile, its utility is constrained by a complex solubility profile governed by zwitterionic equilibria and a high susceptibility to oxidative degradation.
This guide provides a definitive technical analysis of the physicochemical behavior of 3,4-AHBA. It establishes the causal link between the molecule's ortho-substitution pattern and its rapid degradation into phenoxazinone pigments, providing researchers with validated protocols for stabilization, solubilization, and analytical quantification.
Physicochemical Profile & Molecular Architecture[1][2]
The behavior of 3,4-AHBA is dictated by three ionizable functional groups: a carboxylic acid (C1), an amine (C3), and a phenolic hydroxyl (C4). The ortho-positioning of the amino and hydroxyl groups creates an electron-rich moiety highly prone to oxidation, necessitating strict anaerobic handling.
Table 1: Core Physicochemical Properties
| Property | Value / Characteristic | Source/Validation |
| Molecular Weight | 153.14 g/mol | Calculated |
| Appearance | Beige-grey to brown crystalline powder | Oxidizes upon air exposure |
| Melting Point | 208 °C (Decomposes) | Thermal Analysis |
| Isoelectric Point (pI) | ~6.0 – 7.0 | Inferred from precipitation pH [1] |
| pKa (Acidic) | ~4.5 (COOH) | Analogous to 4-HBA |
| pKa (Basic) | ~4.7 (NH₃⁺) | Analogous to m-aminobenzoic acid |
| Solubility (Water) | pH-dependent (U-shaped profile) | High in Acid/Base; Low at pI |
| Solubility (Organic) | Soluble in DMSO, MeOH; Insoluble in Hexane | Polar/Non-polar screening |
Solubility Thermodynamics & Kinetics
The Zwitterionic Solubility Trap
Unlike simple organic acids, 3,4-AHBA exhibits a U-shaped solubility profile typical of ampholytes.
-
pH < 2 (Cationic Region): The amine is protonated (-NH₃⁺), and the carboxyl is protonated (-COOH). The molecule exists as a soluble cation (chloride salts are stable).
-
pH 5–7 (Isoelectric Region): The carboxyl is deprotonated (-COO⁻) while the amine remains protonated (-NH₃⁺). The net charge is zero (Zwitterion).[1] Solubility is at its minimum , leading to precipitation. This is the standard method for isolation [1].
-
pH > 9 (Anionic Region): Both the carboxyl (-COO⁻) and phenol (-O⁻) are deprotonated. The molecule exists as a highly soluble dianion.
Solubilization Protocol
For formulation or analytical sample preparation, avoiding the pI region is critical.
Recommended Solvent System:
-
Primary Solvent: DMSO (Dimethyl sulfoxide) – Solubility ≥ 25 mg/mL.
-
Aqueous Buffer: Phosphate buffer at pH 2.5 (for HPLC) or pH > 9 (for synthesis).
-
Co-solvent: 40% PEG300 or 10% Tween-80 can enhance aqueous stability for biological assays [2].
Visualization: pH-Dependent Ionization Logic
Caption: Ionization states of 3,4-AHBA. Solubility is maximized at pH extremes and minimized at the isoelectric point (pH 5-7).
Stability Profile & Degradation Mechanisms
The Ortho-Aminophenol Oxidation Risk
The primary instability of 3,4-AHBA stems from the 3-amino-4-hydroxy motif. This structure mimics the catalytic center of phenoxazinone synthase.[2][3] In the presence of oxygen and trace metal ions (Cu²⁺, Fe³⁺), the molecule undergoes oxidative dimerization to form phenoxazinone derivatives (brown/red pigments).
Mechanism:
-
Radical Formation: One-electron oxidation of the phenol/amine creates a radical species.
-
Dimerization: Two radical species couple.
-
Cyclization: Further oxidation leads to the formation of a tricyclic phenoxazinone chromophore.
Stress Testing Data
| Stress Condition | Stability Outcome | Recommendation |
| Thermal (Solid, 25°C) | Stable (> 1 year) | Store desiccated. |
| Thermal (Solution, >60°C) | Rapid degradation (Decarboxylation/Oxidation) | Avoid heating solutions >50°C. |
| Photolytic (UV/Vis) | Sensitive (Browns within hours) | Use amber glassware. |
| Oxidative (Air exposure) | High Risk in Solution | Mandatory: Degas solvents; use Argon/N₂. |
| Hydrolytic (pH 1-10) | Stable (Amide/Ester bonds absent) | pH affects solubility, not hydrolysis. |
Visualization: Oxidative Degradation Pathway
Caption: The primary degradation pathway involves oxidative coupling of the o-aminophenol moiety into dark insoluble pigments.
Analytical Methodology (HPLC)
To accurately quantify 3,4-AHBA without inducing on-column degradation, the mobile phase must be acidic to prevent oxidation and maintain the molecule in a protonated (soluble) state.
Validated HPLC Protocol
-
Column: C18 (e.g., Agilent Zorbax SB-C18 or Phenomenex Kinetex), 5 µm, 150 x 4.6 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid or Phosphate Buffer (pH 2.5 - 4.0).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Isocratic Ratio: 90% A : 10% B (Adjust based on retention needs; molecule is polar).
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 254 nm (aromatic ring) or 308 nm (phenolate absorption if pH > 7, but 254 nm is standard).
-
Temperature: 25°C - 30°C.
Sample Preparation (Critical Steps)
-
Solvent: Dissolve standard in Mobile Phase A or DMSO . Avoid pure water to prevent isoelectric precipitation.
-
Protection: Prepare samples in amber vials. Analyze within 4 hours of preparation.
-
System Suitability: The peak should be sharp (Tailing factor < 1.5). If tailing occurs, lower the mobile phase pH to suppress ionization of the carboxylic acid.
Visualization: Analytical Workflow
Caption: Optimized HPLC workflow ensuring solubility and stability during analysis.
Handling & Storage Protocols
Based on the stability data, the following protocols are mandatory for maintaining the integrity of 3,4-AHBA:
-
Storage: Store solid at -20°C or +4°C in a tightly sealed container. Long-term storage requires an inert atmosphere (Argon/Nitrogen) to prevent "browning" (oxidation).
-
Solution Handling:
-
Always use degassed solvents .
-
Add antioxidants (e.g., Ascorbic acid or Sodium metabisulfite) if the application permits, to scavenge radical initiators.
-
Avoid contact with metallic spatulas or rust; use glass or plastic to prevent metal-catalyzed oxidation.
-
-
Safety: 3,4-AHBA is an irritant (Skin/Eye/Respiratory).[5] Use standard PPE.
References
-
Vertex AI Search . (2025). Preparation method of 3-amino-4-hydroxybenzoic acid (CN105237423A).[4] Google Patents. Link
-
MedChemExpress . (2024). 3-Amino-4-hydroxybenzoic acid: Solubility and Technical Data. MedChemExpress Product Guide. Link
-
PubChem . (2025).[6] Compound Summary: 3-Amino-4-hydroxybenzoic acid (CID 65083).[6][4] National Library of Medicine. Link
-
Royal Society of Chemistry . (2020). Aerobic oxidation of 2-aminophenol catalysed by copper(II) complexes. New Journal of Chemistry. Link
-
SIELC Technologies . (2018). HPLC Separation of 3-Amino-4-hydroxybenzoic acid. SIELC Application Notes. Link
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 4. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. 3-Amino-4-hydroxybenzoic acid(1571-72-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Structural Isomerism of Aminohydroxybenzoic Acids: A Historical and Mechanistic Perspective on Drug Discovery
As a Senior Application Scientist bridging the gap between historical pharmacology and modern synthetic chemistry, I frequently point to the aminohydroxybenzoic acid isomers as a masterclass in rational drug design. The subtle migration of an amino group around a phenolic acid ring does not merely alter the molecule's physical properties; it completely redefines its biological target, mechanism of action, and clinical utility.
This technical whitepaper explores the discovery, historical significance, and chemical synthesis of three critical isomers: 4-aminosalicylic acid (PAS), 5-aminosalicylic acid (5-ASA), and 3-amino-4-hydroxybenzoic acid (3,4-AHBA). By examining the causality behind their experimental development, we can extract valuable frameworks for contemporary drug discovery.
4-Aminosalicylic Acid (PAS): The Rational Conquest of Tuberculosis
The discovery of 4-amino-2-hydroxybenzoic acid (commonly known as 4-aminosalicylic acid or PAS) represents one of the earliest triumphs of rational, target-based drug design.
Historical Context & Discovery
In 1941, pharmacologist Frederick Bernheim made a pivotal observation: the addition of salicylic acid and benzoic acid significantly increased the oxygen consumption of the Mycobacterium tuberculosis bacillus, suggesting these acids were actively metabolized[1]. Building upon this data, Swedish chemist Jörgen Lehmann hypothesized that structurally modifying salicylic acid could yield a competitive antimetabolite[2],[1]. In 1944, Lehmann synthesized PAS and administered it as an oral therapy. The clinical results were unprecedented, establishing PAS as the second antibiotic ever found to be effective against tuberculosis, following streptomycin[2].
Mechanistic Causality
The efficacy of PAS is rooted in its structural homology to p-aminobenzoic acid (pABA), a crucial building block for bacterial folic acid[3]. PAS acts as an alternate substrate and competitive inhibitor of the enzyme dihydropteroate synthase (DHPS)[3]. By saturating DHPS, PAS forces the synthesis of a non-functional dihydrofolate analog (2'-hydroxy-7,8-dihydrofolate), thereby starving the bacillus of the tetrahydrofolate required for DNA and RNA synthesis[3].
Mechanism of PAS competing with pABA in bacterial folate biosynthesis.
5-Aminosalicylic Acid (5-ASA): Serendipity and Targeted Delivery in IBD
While PAS was designed to starve bacteria, 5-amino-2-hydroxybenzoic acid (5-ASA, or Mesalazine) found its calling in the modulation of human immune responses, specifically in Inflammatory Bowel Disease (IBD).
Historical Context & Discovery
In 1942, Swedish physician Nanna Svartz sought a dual-action therapy for rheumatoid arthritis, which was theorized at the time to have an infectious etiology[4],[5]. She ingeniously synthesized sulfasalazine by linking sulfapyridine (an antibacterial) and 5-ASA (an anti-inflammatory salicylate) via an azo bond[4],[5]. While its success in arthritis was notable, clinicians soon observed profound serendipitous improvements in patients suffering from ulcerative colitis[6].
It wasn't until the 1970s that researchers Azad Khan and Sidney Truelove conducted elegant retention enema studies to prove that 5-ASA—not sulfapyridine—was the active therapeutic moiety for colitis[6]. The azo bond in sulfasalazine merely acted as a prodrug delivery vehicle, cleaved by colonic bacterial azoreductases to release 5-ASA directly at the site of inflammation.
Mechanistic Causality
Unlike PAS, 5-ASA does not target bacterial DHPS. Instead, it acts topically on the intestinal mucosa. Its primary mechanism involves the inhibition of the NF-κB (nuclear factor-kappa B) pathway, a master regulator of inflammatory cytokines, coupled with potent free radical scavenging properties that neutralize oxidative stress in the gut lumen[4].
3-Amino-4-hydroxybenzoic Acid: The Biosynthetic Scaffold
Moving away from direct therapeutics, 3-amino-4-hydroxybenzoic acid (3,4-AHBA) and its structural relatives serve as critical biosynthetic starter units for complex microbial natural products.
Role in Natural Product Assembly
In microbial assembly lines, aminobenzoates are foundational[7]. Specifically, 3-amino-5-hydroxybenzoic acid and 3-amino-4-hydroxybenzoic acid act as the starter units for the biosynthesis of ansamycin antibiotics (such as rifamycins and geldanamycins), which are potent inhibitors of bacterial RNA polymerase and heat shock protein 90 (Hsp90), respectively[7].
Self-Validating Experimental Protocol: Synthesis of 3,4-AHBA
To study these natural product pathways, researchers often require pure synthetic standards. As an application scientist, I emphasize that the choice of reagents in the following synthesis protocol is not arbitrary; it is a highly chemoselective system designed to prevent the destruction of the delicate benzoic acid moiety[8].
Step 1: Reagent Assembly and Cooling
-
Action: To a reaction vessel at 0°C, sequentially add tin(II) chloride (SnCl2, 207 mg, 1.09 mmol), 12N hydrochloric acid (1.5 mL), and 4-hydroxy-3-nitrobenzoic acid (100 mg, 0.55 mmol)[8].
-
Causality: The 0°C initiation prevents uncontrolled exothermic runaway upon the addition of concentrated HCl. SnCl2 in an acidic medium is chosen specifically for its high chemoselectivity; it reduces the nitro group to an amine without risking the decarboxylation of the benzoic acid or the over-reduction of the aromatic ring (which could occur with Pd/C catalytic hydrogenation).
Step 2: Reflux and Reduction
-
Action: Heat the reaction mixture to reflux (approx. 100°C) for 1 hour[8].
-
Causality: Elevated temperature provides the activation energy required for the complete six-electron reduction of the nitro group to the primary amine.
Step 3: Quenching and Neutralization
-
Action: Add distilled water to the mixture and carefully adjust the pH to 1 using 2N sodium hydroxide (NaOH)[8].
-
Causality: Adjusting the pH to 1 ensures the newly formed amino group remains protonated (as a soluble hydrochloride salt) while precipitating out the bulk of the tin byproducts, which form insoluble tin oxides/hydroxides as acidity decreases.
Step 4: Solvent Exchange and Chromatographic Purification
-
Action: Filter the precipitate. Concentrate the filtrate in vacuo, add methanol to the residue, filter again, and concentrate. Purify the final residue via silica gel column chromatography using a dichloromethane:methanol (5:1, v/v) eluent system[8].
-
Causality: Methanol selectively solubilizes the target organic compound while leaving residual inorganic salts behind. The highly polar DCM:MeOH (5:1) solvent system perfectly resolves the zwitterionic 3,4-AHBA from unreacted starting material, yielding the product as a brown solid with a 98% yield[8].
Step-by-step chemical synthesis workflow of 3-amino-4-hydroxybenzoic acid.
Quantitative Comparative Analysis
To synthesize the physicochemical and historical data of these isomers, the following table summarizes their core metrics for easy comparison across drug development parameters[2],[4],[8].
| Isomer | IUPAC Name | Molar Mass | Melting Point | Discovery / Milestone | Primary Biological Target |
| 4-ASA (PAS) | 4-Amino-2-hydroxybenzoic acid | 153.137 g/mol | 150.5 °C | 1944 (J. Lehmann) | Dihydropteroate synthase (DHPS) |
| 5-ASA | 5-Amino-2-hydroxybenzoic acid | 153.14 g/mol | 280 °C (dec.) | 1942 (N. Svartz) | NF-κB, ROS scavenging |
| 3,4-AHBA | 3-Amino-4-hydroxybenzoic acid | 153.14 g/mol | 210 °C (dec.) | Synthetic Precursor | Ansamycin biosynthesis |
Conclusion
The history of aminohydroxybenzoic acid isomers is a testament to the precision required in pharmacological chemistry. A simple shift of an amino group from the para position (PAS) to the meta position (5-ASA) transitions a molecule from a potent anti-tubercular antibiotic to a targeted anti-inflammatory agent for the human gut. Meanwhile, other positional isomers serve as the very scaffolds upon which nature builds complex macrocyclic drugs. Understanding the causality behind their discovery, mechanism, and synthesis remains an essential paradigm for modern drug development professionals.
References
-
4-Aminosalicylic acid - Wikipedia | wikipedia.org | 2
-
Side effects of Para-aminosalicylic acid - ChemicalBook | chemicalbook.com | 1
-
Treatment of Ulcerative Colitis - UNC Multidisciplinary IBD Center | unc.edu | 4
-
3-Amino-4-hydroxybenzoic acid synthesis - ChemicalBook | chemicalbook.com | 8
-
The History of 5-ASA Compounds and their Use in Ulcerative Colitis - JGLD | jgld.ro | 6
-
Nanna Svartz (1890-1986) and the discovery of sulfasalazine - ResearchGate | researchgate.net | 5
-
The Aminosalicylate - folate connection - PMC - NIH | nih.gov | 3
-
Aminobenzoates as building blocks for natural product assembly lines - ResearchGate | researchgate.net |7
Sources
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- 2. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]
- 3. The Aminosalicylate - folate connection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Ulcerative Colitis | UNC Multidisciplinary Inflammatory Bowel Diseases Center [med.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. jgld.ro [jgld.ro]
- 7. researchgate.net [researchgate.net]
- 8. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Amino-4-hydroxybenzoic Acid: Synthesis, Derivatives, and Applications
Abstract
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a versatile aromatic compound whose unique structure, featuring adjacent amino and hydroxyl groups alongside a carboxylic acid moiety, makes it a valuable building block in pharmaceutical and materials science.[1][2] This guide provides an in-depth technical overview of the primary synthesis routes for 3,4-AHBA, focusing on the common precursors and the underlying chemical principles. It further explores the synthesis of key derivatives, including esters and amides, and details their applications, particularly in drug development and as monomers for high-performance polymers. Detailed, field-tested experimental protocols are provided to illustrate the practical synthesis and derivatization of this important intermediate.
The 3,4-AHBA Core: Significance and Properties
3-Amino-4-hydroxybenzoic acid is a bifunctional aromatic molecule that serves as a critical intermediate in the synthesis of a wide array of more complex molecules.[2] Its utility stems from the distinct reactivity of its three functional groups:
-
The Carboxylic Acid (-COOH): Allows for the formation of esters, amides, and acid chlorides, providing a primary handle for molecular elaboration.
-
The Aromatic Amine (-NH2): A nucleophilic center that can be acylated, alkylated, or diazotized. Its position ortho to the hydroxyl group is key to the formation of benzoxazole rings.
-
The Phenolic Hydroxyl (-OH): A weakly acidic group that can be alkylated or acylated. Its presence enhances the reactivity of the aromatic ring and is crucial for the cyclization reactions that form heterocyclic derivatives.
This combination of functional groups in a single, stable scaffold makes 3,4-AHBA a sought-after precursor in fields requiring tailored molecular architectures.[1] Its applications range from the synthesis of anti-tuberculosis drugs and anti-inflammatory agents to the production of high-performance polybenzoxazole (PBO) polymers known for their exceptional thermal stability.[1][3][4]
Table 1: Physicochemical Properties of 3-Amino-4-hydroxybenzoic Acid
| Property | Value |
| CAS Number | 1571-72-8 |
| Molecular Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol |
| Appearance | Brown to off-white solid |
| Melting Point | Decomposes >300°C |
| KEGG ID | C12115[5] |
Synthesis of the Core Moiety: 3-Amino-4-hydroxybenzoic Acid
The most prevalent and industrially viable route to 3,4-AHBA begins with a more readily available precursor, 4-hydroxybenzoic acid. The overall strategy involves the introduction of a nitro group at the 3-position, followed by its reduction to the desired amine.
Key Precursors and Synthetic Strategy
The synthesis hinges on a two-step process:
-
Electrophilic Nitration: 4-hydroxybenzoic acid is nitrated to form 4-hydroxy-3-nitrobenzoic acid. The hydroxyl group is a strong ortho-, para-director, and since the para position is blocked by the carboxylic acid, nitration occurs selectively at one of the ortho positions (C3 or C5).
-
Reduction of the Nitro Group: The nitro group of 4-hydroxy-3-nitrobenzoic acid is then reduced to an amino group to yield the final product.
This pathway is favored due to the high yields and selectivity that can be achieved, as well as the relatively low cost of the starting materials.[6]
Caption: General workflow for the synthesis of 3,4-AHBA.
Experimental Protocol: Synthesis of 3,4-AHBA from 4-Hydroxy-3-nitrobenzoic Acid
This protocol details the reduction of the nitro-intermediate. The choice of reducing agent is critical. While catalytic hydrogenation with H₂/Pd-C is a clean method, classical reduction using tin(II) chloride (SnCl₂) in acidic medium is highly effective and often results in excellent yields.[7][8][9]
Materials:
-
4-Hydroxy-3-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Distilled Water
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-hydroxy-3-nitrobenzoic acid (100 mg, 0.55 mmol).[7]
-
Addition of Reagents: Cool the flask to 0°C in an ice bath. Carefully and sequentially add concentrated HCl (1.5 mL) followed by tin(II) chloride (207 mg, 1.09 mmol).[7]
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up: After the reaction is complete, cool the mixture and add distilled water. Adjust the pH to approximately 1 using a 2N NaOH solution. A precipitate may form.[7]
-
Filtration and Extraction: Collect any precipitate by filtration and wash it with distilled water. Concentrate the filtrate under reduced pressure.[7]
-
Purification: The resulting residue is purified by silica gel column chromatography. A solvent system of dichloromethane and methanol (e.g., 5:1 v/v) is typically effective as the eluent.[7]
-
Isolation: Combine the fractions containing the product and evaporate the solvent to yield 3-amino-4-hydroxybenzoic acid as a solid (Typical Yield: ~98%).[7]
Causality and Trustworthiness: The use of SnCl₂ in strong acid is a classic method for nitro group reduction. The tin(II) is oxidized to tin(IV) while providing the necessary electrons to reduce the nitro group to an amine. The acidic environment prevents the newly formed amine from being re-oxidized and ensures the reagents remain soluble. The final purification by column chromatography is essential to remove inorganic tin salts and any unreacted starting material, ensuring a high-purity product suitable for subsequent reactions.
Characterization of 3-Amino-4-hydroxybenzoic Acid
The identity and purity of the synthesized 3,4-AHBA should be confirmed using standard analytical techniques.
Table 2: Spectroscopic Data for 3,4-AHBA
| Technique | Expected Data | Reference |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 11.30 (brs, 1H), 9.42 (brs, 3H), 7.79 (s, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.07 (d, J=8.0 Hz, 1H) | [7] |
| IR (KBr) | Peaks corresponding to O-H, N-H, C=O (acid), and aromatic C-H stretches. | |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 152.03 |
Key Derivatives of 3,4-AHBA and Their Synthesis
The true value of 3,4-AHBA lies in its role as a scaffold for creating a diverse range of derivatives. The amino, hydroxyl, and carboxyl groups can be selectively functionalized to build complex molecules.
Ester Derivatives via Fischer Esterification
Esterification of the carboxylic acid group is a common first step in derivatization, often to protect the acid or to modify the solubility and pharmacokinetic properties of the final molecule.
Caption: Synthesis of ester derivatives from 3,4-AHBA.
Experimental Protocol: Synthesis of Ethyl 3-amino-4-hydroxybenzoate
-
Setup: In a round-bottom flask, suspend 3-amino-4-hydroxybenzoic acid (1.5 g) in absolute ethanol (10 mL).[10]
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 mL) dropwise while swirling the flask.[10]
-
Reflux: Heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and pour it into a beaker containing cold water.
-
Neutralization: Slowly neutralize the excess acid by adding a 10% sodium carbonate solution until effervescence ceases and the pH is ~8.[10]
-
Isolation: The ester product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Amide Derivatives via Amide Coupling
Amide bond formation is one of the most frequently used reactions in drug discovery.[11][12] The carboxylic acid of 3,4-AHBA can be coupled with various primary or secondary amines to create a diverse library of amide derivatives. This requires activating the carboxylic acid, typically with a coupling reagent.
Common Coupling Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that is easy to work with.[11]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient coupling reagent, often used for difficult couplings.[13]
-
Additives: Reagents like HOBt (Hydroxybenzotriazole) and DMAP (4-Dimethylaminopyridine) are often used to improve yields and suppress side reactions.[11][14]
Experimental Protocol: General Amide Coupling using EDC/HOBt/DMAP
-
Setup: To a stirred solution of 3-amino-4-hydroxybenzoic acid (1.0 equiv) and the desired amine (1.2 equiv) in an anhydrous solvent like acetonitrile (AcCN) or dichloromethane (DCM), add EDC (1.0 equiv), DMAP (1.0 equiv), and a catalytic amount of HOBt (0.1 equiv).[11]
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization or silica gel chromatography, to yield the pure amide derivative.
Applications in Drug Development and Materials Science
The derivatives of 3,4-AHBA are valuable in several high-technology fields.
-
Pharmaceuticals: The 3,4-AHBA scaffold is a key component in various therapeutic agents. It is used in the synthesis of anti-tuberculosis medications, anti-inflammatory drugs, and has been investigated for the treatment of retroviral infections like HIV.[1][15] The presence of multiple functional groups allows for the creation of complex molecules with specific biological activities. For instance, derivatives of a related compound, 3-amino-4-hydroxy-benzenesulfonamide, have shown promise as carbonic anhydrase inhibitors for cancer therapy.[16]
-
High-Performance Polymers: 3,4-AHBA is a critical monomer for the synthesis of polybenzoxazoles (PBOs).[3] PBOs are a class of polymers with exceptionally high thermal stability, mechanical strength, and chemical resistance.[4] The synthesis involves creating a poly(o-hydroxyamide) precursor from a diacid derivative of 3,4-AHBA, which is then thermally treated to induce cyclodehydration, forming the rigid oxazole rings of the final PBO polymer.[4][17]
Summary and Future Outlook
3-Amino-4-hydroxybenzoic acid is a foundational building block whose importance continues to grow. The synthetic routes to its core structure are well-established, offering high yields and purity. Its true potential is realized through the diverse array of derivatives that can be synthesized by leveraging its multiple reactive sites. Future research will likely focus on developing more sustainable and greener synthetic pathways, including biocatalytic methods, and exploring new applications for its derivatives in areas such as targeted drug delivery, organic electronics, and advanced composites.[18] The inherent versatility of the 3,4-AHBA scaffold ensures its continued relevance in both academic research and industrial applications.
References
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Sokolskij, D. V., et al. (n.d.). Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts. INIS-IAEA. Retrieved from [Link]
- Sybert, P. D., et al. (1989). U.S. Patent No. 4,835,306. Washington, DC: U.S.
- Sybert, P. D., et al. (1989). European Patent No. EP0206635B1.
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Al-Fatesh, A. S., et al. (2018). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. Catalysis Letters, 148(10), 3076-3084.
- Mbwambo, Z. H., et al. (1997).
- S. G. Kulkarni, et al. (2001). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry - Section B, 40B, 955-956.
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Filo. (n.d.). Mechanism of 4-Amino-3-hydroxybenzoic Acid Formation. Retrieved from [Link]
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- Hoechst Aktiengesellschaft. (1975).
- Lu, L., et al. (2021). Biotransformation of 4-Hydroxybenzoic Acid under Nitrate-Reducing Conditions in a MEC Bioanode. Environmental Science & Technology, 55(3), 2067-2075.
- Vaškevičiūtė, K., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 28(13), 5227.
- Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme.
- Song, L., et al. (2016). Photocatalytic Hydrogen-Evolution Cross-Couplings: Benzene C–H Amination and Hydroxylation. Journal of the American Chemical Society, 138(24), 7514-7517.
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Sybert, P. D., et al. (1986).
- Allery, M. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube.
- Kitade, Y., et al. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Microbial Cell Factories, 20(1), 239.
- Wang, D., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids.
- Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic letters, 13(12), 3290-3293.
- Chen, Y., et al. (2022). Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers, 9(10), 2689-2696.
- Cera, G., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18195.
- Forero-Cortés, P. A., & Haydl, A. M. (2019). Decarboxylative ipso Amination of Activated Benzoic Acids. Synlett, 30(01), 1-5.
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Jeon, H., et al. (2017). Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Journal of Polymer Research, 24(11), 214.
-
KEGG. (n.d.). KEGG COMPOUND: C12115. Retrieved from [Link]
- Miles, D. H., et al. (2016). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment: Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification.
- Sharma, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
- Blackmond, D. G., et al. (2001). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 5(5), 482-491.
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Biological Activity of Substituted Aminobenzoic Acids: A Technical Guide
Executive Summary
The aminobenzoic acid scaffold—comprising anthranilic acid (ortho), 3-aminobenzoic acid (meta), and 4-aminobenzoic acid (para, PABA)—serves as a privileged structure in medicinal chemistry. Its bifunctional nature (amine and carboxylic acid) allows for diverse chemical modifications, enabling the synthesis of libraries with potent antimicrobial, anti-inflammatory, and anticancer activities.[1]
This guide provides a technical deep-dive into the biological profiles of these derivatives, focusing on Structure-Activity Relationships (SAR), molecular mechanisms of action, and validated experimental protocols for synthesis and bioassay.
Structural Classification & SAR Logic
The biological activity of aminobenzoic acids is dictated by the positioning of the amino group relative to the carboxyl moiety and the nature of substituents on the aromatic ring.
The Three Core Scaffolds
| Scaffold | Common Name | Key Biological Domain | Primary Mechanism |
| 2-Aminobenzoic Acid | Anthranilic Acid | Anti-inflammatory (Fenamates), Anticancer | COX-1/2 Inhibition, Kinase Modulation |
| 3-Aminobenzoic Acid | m-Aminobenzoic Acid | Neuroprotection, Metabolic Regulation | Cholinesterase Inhibition, SHP2 Inhibition |
| 4-Aminobenzoic Acid | PABA | Antimicrobial, UV Protection | Folate Antagonism (via Dihydropteroate Synthase) |
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for optimizing aminobenzoic acid derivatives based on the desired therapeutic outcome.
Figure 1: SAR decision tree for aminobenzoic acid optimization. Blue nodes represent scaffolds; red nodes represent modifications; green nodes represent biological outcomes.
Therapeutic Mechanisms[2][3][4][5]
Anti-Inflammatory: The Fenamate Pathway
Derivatives of anthranilic acid, particularly N-phenyl derivatives known as fenamates (e.g., Mefenamic acid), act primarily by inhibiting Cyclooxygenase (COX) enzymes.
-
Mechanism: Fenamates bind to the hydrophobic channel of COX-1 and COX-2, preventing Arachidonic Acid (AA) from accessing the active site.
-
Secondary Targets: Recent evidence suggests fenamates also inhibit the NLRP3 inflammasome via volume-regulated anion channels (VRAC), offering neuroprotective potential in Alzheimer's models [1].
Figure 2: Mechanism of action for Fenamates. The inhibitor blocks the conversion of Arachidonic Acid, halting the inflammatory cascade.
Antimicrobial: PABA and Schiff Bases
PABA is a substrate for dihydropteroate synthase (DHPS) in bacteria. While sulfonamides competitively inhibit DHPS, Schiff base derivatives of PABA often utilize a dual mechanism:
-
Folate Pathway Interference: Structural similarity allows weak competitive inhibition.
-
Membrane Disruption: The azomethine (-N=CH-) linkage, particularly when coupled with lipophilic aldehydes (e.g., salicylaldehyde), facilitates penetration of the bacterial cell wall, disrupting membrane potential [2].
Quantitative Data Summary
The following tables summarize key potency data derived from recent high-impact studies.
Table 1: Antimicrobial Activity of PABA Schiff Bases (MIC in µM)
Data synthesized from Krátký et al. and related screenings [2, 3].
| Derivative (R-CH=N-PABA) | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungal) | Notes |
| Salicylidene (2-OH) | 15.62 | 62.5 | 7.81 | High potency due to OH...N H-bond |
| 5-Nitro-2-furfurylidene | 31.25 | 31.25 | 15.6 | Broad spectrum; nitro group enhances toxicity |
| 4-Methoxybenzylidene | >250 | >250 | >250 | Electron-donating group reduces activity |
| Standard (Ciprofloxacin) | 1.5 | 0.8 | N/A | Reference Antibiotic |
Table 2: Cytotoxicity of Anthranilic Acid Hybrids (IC50 in µM)
Target: HepG2 (Liver Carcinoma) [4].
| Compound | IC50 (µM) | Mechanism Implicated |
| Organodiselenide-Anthranilate | 3.57 ± 0.1 | ROS generation, Apoptosis |
| Anthranilic Diamide | 6.48 ± 0.4 | P-gp Inhibition |
| Doxorubicin (Control) | 4.50 ± 0.2 | DNA Intercalation |
Detailed Experimental Protocols
Synthesis of 4-[(2-Hydroxybenzylidene)amino]benzoic Acid
This protocol describes the synthesis of a Schiff base derivative with verified antimicrobial activity. This is a self-validating protocol: the formation of a colored precipitate and a distinct change in melting point confirm success.
Reagents:
-
4-Aminobenzoic acid (PABA) (High Purity >99%)
-
Salicylaldehyde (2-Hydroxybenzaldehyde)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
Workflow:
-
Preparation: Dissolve 0.01 mol (1.37 g) of PABA in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Stir until completely dissolved.
-
Addition: Add 0.01 mol (1.22 g) of salicylaldehyde dropwise to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a condenser and reflux the mixture at 80°C for 3-4 hours. Checkpoint: The solution should darken (yellow/orange).
-
Precipitation: Pour the hot reaction mixture into a beaker containing 50 mL of ice-cold water. A solid precipitate should form immediately.
-
Filtration: Filter the solid using a Buchner funnel and wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from hot ethanol/water (8:2 ratio) to obtain pure orange needles.
-
Validation:
-
Yield: Expected >85%.
-
Melting Point: Measure MP. Expected range: 200–205°C (Distinct from PABA's 187°C).
-
Microdilution Assay for MIC Determination
To verify biological activity, use the Resazurin-based microtiter assay.
Workflow:
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Plate Setup: Dispense 100 µL of MHB into wells of a 96-well plate.
-
Compound Dilution: Dissolve the synthesized Schiff base in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions across the plate (Final conc. range: 500 µM to 0.9 µM).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Add 20 µL of Resazurin solution (0.015%). Incubate for 2 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of Resazurin).
-
MIC Definition: The lowest concentration that remains blue.
-
Future Outlook: PROTACs and Hybrids
The future of aminobenzoic acid derivatives lies in Proteolysis Targeting Chimeras (PROTACs) . The anthranilic acid moiety is being explored as a linker or E3 ligase ligand to degrade specific oncogenic proteins. Additionally, hybridization with organoselenium compounds is showing promise in overcoming multi-drug resistance (MDR) by simultaneously generating oxidative stress in cancer cells while inhibiting efflux pumps [4].
References
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Daniels, M.J., et al. (2016). "Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models."[2] Nature Communications. [Link]
-
Krátký, M., et al. (2019). "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents."[3] Biomolecules. [Link][4]
-
Chhonker, Y.S., et al. (2009). "Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives." Journal of Pharmaceutical Technology. [Link]
-
Shaaban, O.G., et al. (2022).[5] "Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates." Biomolecules. [Link][5][6][7]
-
PubChem Compound Summary. (2023). "Mefenamic Acid."[8][9] National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Note: Advanced HPLC-UV/MS and GC-EI-MS Profiling of 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA)
Introduction & Analytical Significance
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a critical non-proteinogenic aromatic compound. In biological systems, it serves as a vital biosynthetic precursor for diverse secondary metabolites, particularly in Streptomyces species [3]. In industrial chemistry, it acts as a fundamental building block for synthesizing high-performance polymers (e.g., polybenzoxazole) and pharmaceutical scaffolds. Accurate quantification and structural confirmation of 3,4-AHBA in complex fermentation broths or synthetic matrices require highly robust chromatographic techniques [3, 7].
Physicochemical Profiling & Methodological Rationale
3,4-AHBA (Molecular Weight: 153.14 g/mol , LogP: ~0.62)[1, 2] presents unique analytical challenges due to its amphoteric nature. It possesses three highly polar, reactive functional groups: an amine (-NH
-
HPLC Rationale (Causality) : The compound's high polarity results in poor retention on standard reverse-phase (RP) columns at neutral pH. Furthermore, the simultaneous presence of basic (-NH
) and acidic (-COOH) groups causes severe peak tailing due to secondary interactions with residual silanols on the silica matrix. Acidifying the mobile phase (pH 2–3) suppresses the ionization of the carboxylic acid, improving retention, though the amine remains protonated. Therefore, low-silanol RP columns (e.g., Newcrom R1) or heavily end-capped C18 columns are strictly required [1, 4]. -
GC-MS Rationale (Causality) : 3,4-AHBA is non-volatile and thermally labile due to extensive intermolecular hydrogen bonding. Direct GC injection leads to thermal degradation and irreversible column adsorption. Exhaustive silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is mandatory to replace the active protons with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable [5, 6].
HPLC-UV/MS Analytical Protocol
Mechanistic Insight: For dual UV and MS detection, phosphoric acid—while excellent for UV baseline stability—causes severe ion suppression and source fouling in Mass Spectrometry. Formic acid (0.1% v/v) is substituted to ensure MS compatibility while maintaining the low pH necessary for analyte protonation [1].
Table 1: HPLC-UV/MS Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent Sb-C18 (150 mm × 4.6 mm, 5 µm) or Newcrom R1 [1, 4] |
| Mobile Phase A | LC-MS Grade Water + 0.1% Formic Acid |
| Mobile Phase B | LC-MS Grade Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min (Split 1:4 before MS source) |
| Column Temperature | 30°C |
| UV Detection | Photodiode Array (PDA), extracted at 254 nm [4] |
| MS Detection | ESI in Positive/Negative switching mode ([M+H] |
Step-by-Step HPLC Workflow
-
Sample Preparation : Dilute the crude extract or fermentation broth in Mobile Phase A to ensure solvent compatibility and prevent peak distortion.
-
Filtration : Pass the sample through a 0.22 µm PTFE syringe filter to remove particulates and precipitated proteins.
-
System Equilibration : Purge the column with 95% A / 5% B for 15 column volumes to ensure complete stationary phase hydration.
-
Injection : Inject 10 µL of the prepared sample.
-
Gradient Elution : Run a linear gradient from 5% B to 60% B over 15 minutes to elute 3,4-AHBA, followed by a 95% B wash step for 5 minutes to elute highly hydrophobic matrix components.
Workflow for the chromatographic analysis of 3,4-AHBA via HPLC-UV/MS.
GC-EI-MS Analytical Protocol
Mechanistic Insight: BSTFA reacts with the -OH, -COOH, and -NH
Table 2: GC-EI-MS Parameters
| Parameter | Specification |
| Column | HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999%), constant flow at 1.0 mL/min |
| Injector Temperature | 250°C, Split ratio 10:1 |
| Oven Program | 80°C (hold 2 min) ➔ 10°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ionization | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 50 to 500 (Targeting m/z 153, 136 for fragments) [2] |
Step-by-Step Derivatization & GC-MS Workflow
-
Lyophilization : Transfer 290 µL of the aqueous sample extract to a glass GC vial. Evaporate to absolute dryness under a gentle stream of nitrogen or via lyophilization. (Causality: Trace water aggressively hydrolyzes BSTFA, quenching the derivatization reaction).
-
Reagent Addition : Add 60 µL of BSTFA containing 1% TMCS to the dried residue [5].
-
Incubation : Seal the vial with a PTFE-lined cap and incubate in a dry block heater at 70°C for 30 minutes [6].
-
Cooling & Injection : Allow the vial to cool to room temperature. Inject 1 µL of the derivatized mixture directly into the GC-MS.
Mechanism of 3,4-AHBA silylation using BSTFA/TMCS for GC-MS volatilization.
System Suitability & Validation (Self-Validating System)
To ensure trustworthiness and data integrity, the analytical batch must be designed as a self-validating system:
-
Procedural Blanks : For GC-MS, a blank containing only BSTFA+TMCS must be incubated and injected to identify siloxane bleed from the column or reagent artifacts. For HPLC, a mobile phase blank must be injected to rule out carryover.
-
Internal Standardization (IS) : Matrix effects (especially in fermentation broths) can suppress ionization in LC-MS or inhibit derivatization in GC-MS. An internal standard (e.g., Cyclohexanol for GC-MS [6] or an isotopically labeled analog for LC-MS) must be spiked into all samples prior to extraction. The IS corrects for volumetric errors, derivatization efficiency, and detector fluctuations.
-
System Suitability Testing (SST) : Prior to sample analysis, a calibration standard must demonstrate a signal-to-noise (S/N) ratio > 10 for the Limit of Quantitation (LOQ) and a peak tailing factor (T
) of 0.8–1.5 to confirm column integrity.
References
- SIELC Technologies. "3-Amino-4-hydroxybenzoic acid". sielc.com.
- PubChem. "3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083". nih.gov.
- MDPI. "Genome-Scale Modeling-Guided Metabolic Engineering Enables Heterologous Production of 3-Amino-4-hydroxybenzoic Acid in Streptomyces thermoviolaceus". mdpi.com.
- Google Patents. "CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid". google.com.
- MDPI. "Chemical Composition and In Vitro Bioactivities of Extracts from Cones of P. halepensis, P. brutia, and P. pinea: Insights into Pharmaceutical and Cosmetic Potential". mdpi.com.
- Google Patents. "US9222113B2 - Microorganisms and methods for the coproduction 1,4-butanediol and gamma-butyrolactone". google.com.
- MDPI. "Phytochemical Profile, GC-MS Profiling and In Vitro Evaluation of Some Biological Applications of the Extracts of Origanum syriacum L. and Cousinia libanotica D.C.". mdpi.com.
Application Note: 3-Amino-4-Hydroxybenzoic Acid (3,4-AHBA) as a Renewable Monomer for High-Performance Polybenzoxazole Synthesis
Introduction & Strategic Relevance
The demand for high-performance, thermally stable polymers has traditionally been met by petroleum-derived aromatic plastics. However, the paradigm is shifting toward sustainable, bio-based alternatives. 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) has emerged as a critical bifunctional building block for the synthesis of ultrahigh-performance polybenzoxazoles (PBOs). Uniquely, 3,4-AHBA can be biologically sourced via the fermentation of Streptomyces griseus from non-edible lignocellulosic feedstocks, offering a completely renewable pathway to advanced materials[1].
This application note details the mechanistic rationale, standardized protocols, and self-validating quality control steps for polymerizing 3,4-AHBA into PBOs.
Mechanistic Rationale: The Ortho-Effect and Two-Step Polymerization
The structural uniqueness of 3,4-AHBA lies in its ortho-amino-hydroxy moiety paired with a carboxylic acid. This AB-type monomer configuration allows for direct homopolymerization or copolymerization with aliphatic diamines/diacids. The ortho-arrangement is the fundamental structural prerequisite for forming the highly rigid, conjugated benzoxazole ring[1].
Causality in Workflow Design: Direct one-step polymerization of 3,4-AHBA into PBO is kinetically unfavorable and practically impossible due to the extreme rigidity and insolubility of the resulting polymer chain, which precipitates out of solution before achieving a high molecular weight[2]. To circumvent this, the synthesis must proceed via a two-step pathway:
-
Polycondensation to form a soluble Poly(o-hydroxyamide) (PHA) precursor.
-
Solid-State Thermal Cyclodehydration to close the oxazole ring, expelling water and yielding the final PBO .
Workflow for synthesizing polybenzoxazole from 3,4-AHBA monomer.
Experimental Protocols & Self-Validating Systems
Protocol A: Synthesis of Poly(o-hydroxyamide) (PHA) Precursor
This protocol utilizes the Yamazaki-Higashi phosphorylation reaction, which allows for direct polycondensation of carboxylic acids and amines without the need for harsh acyl chloride intermediates[3].
Materials:
-
3,4-AHBA derived diacid/diamine monomers (1.0 mmol)
-
N-methyl-2-pyrrolidone (NMP) (Solvent)
-
Calcium chloride (CaCl₂) (0.2 g)
-
Pyridine (0.6 mL)
-
Triphenyl phosphite (TPP) (0.6 mL)
Step-by-Step Methodology:
-
Monomer Dissolution: Dissolve 1.0 mmol of the 3,4-AHBA derived monomer in NMP under an inert nitrogen atmosphere.
-
Catalyst & Acceptor Addition: Add 0.2 g of CaCl₂ and 0.6 mL of pyridine to the solution. Cool the reaction vessel to 0 °C[3].
-
Causality: Pyridine acts as an acid acceptor and catalyst. CaCl₂ is critical; it disrupts inter-chain hydrogen bonding, preventing the growing PHA polymer from prematurely precipitating out of the NMP solvent.
-
-
Activation: Dropwise add 0.6 mL of TPP.
-
Causality: TPP reacts with the carboxylic acid group to form a highly reactive phosphite-ester intermediate, which is highly susceptible to nucleophilic attack by the ortho-amine group at mild temperatures.
-
-
Polymerization: Stir the reaction mixture at room temperature for 3 hours, then elevate the temperature to 100 °C and stir for an additional 3 hours[3].
-
Precipitation & Recovery: Pour the highly viscous solution into an excess of methanol. The PHA precursor will precipitate as a fibrous solid. Collect via vacuum filtration, wash thoroughly with hot methanol to remove residual TPP and pyridine, and dry under vacuum at 80 °C for 24 hours.
Self-Validation & Quality Control Checkpoints:
-
Solubility Check: The dried PHA must be completely soluble in polar aprotic solvents (NMP, DMAc, DMF). Insoluble fractions indicate premature cross-linking or localized cyclization.
-
FTIR Spectroscopy: Confirm the presence of a broad O-H/N-H stretching band at 3200–3400 cm⁻¹ and a sharp, strong amide carbonyl (C=O) peak at ~1650 cm⁻¹ . The absence of the C=O peak indicates a failed polycondensation.
Protocol B: Solid-State Thermal Cyclodehydration to PBO
Because the final PBO is highly insoluble, the conversion from PHA to PBO must be performed in the solid state, typically after the PHA has been cast into a functional form (e.g., a film or fiber).
Step-by-Step Methodology:
-
Film Casting: Dissolve the validated PHA precursor in NMP (10% w/v) and cast it onto a clean glass substrate using a doctor blade.
-
Solvent Evaporation: Bake the cast film at 80 °C for 12 hours under a dynamic vacuum to remove the bulk of the NMP solvent.
-
Step-Wise Thermal Cyclization: Transfer the film to a high-temperature furnace under a strict Argon or Nitrogen atmosphere. Apply the following step-wise heating program:
-
150 °C for 1 hour
-
250 °C for 1 hour
-
330 °C for 20 minutes[4]
-
Causality: A rapid ramp to 330 °C will cause residual solvent and the water byproduct of the cyclodehydration to vaporize violently, creating micro-voids that destroy the mechanical integrity of the film. Step-wise heating allows for controlled diffusion of water out of the polymer matrix.
-
Self-Validation & Quality Control Checkpoints:
-
Thermogravimetric Analysis (TGA): Run a TGA on the final film. A successful PBO conversion will show zero weight loss up to 400 °C. Any weight loss between 200-300 °C indicates incomplete cyclization (residual water leaving the matrix).
-
FTIR Spectroscopy: The amide C=O peak (~1650 cm⁻¹) and broad O-H peaks must completely disappear. Successful ring closure is validated by the appearance of characteristic benzoxazole peaks at ~1600 cm⁻¹ (C=N stretching) and ~1050 cm⁻¹ (C-O-C stretching).
Quantitative Data & Benchmarking
Bio-based PBOs synthesized from 3,4-AHBA exhibit thermal and mechanical properties that vastly outperform conventional bio-based polymers, bridging the gap between renewable resources and super-engineering plastics. The extensive π-π stacking of the benzoxazole rings provides exceptional thermal resistance[2].
Table 1: Comparative Properties of 3,4-AHBA Derived PBOs vs. Conventional Bio-Polymers
| Polymer System | Monomer Source | Weight Average Molecular Weight (Mw) | Glass Transition Temp (Tg) | 10% Weight Loss Temp (T10) |
| Bio-based PBO | 3,4-AHBA | 5.70–7.20 × 10⁴ g/mol | > 170 °C | > 400 °C |
| Polyamide 11 | Castor Oil | ~ 3.00 × 10⁴ g/mol | ~ 60 °C | ~ 320 °C |
| Poly(lactic acid) (PLA) | Corn Starch | ~ 6.00 × 10⁴ g/mol | ~ 56 °C | ~ 290 °C |
(Quantitative data adapted from the synthesis of thermotropic polybenzoxazoles[4])
References
-
Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid ResearchGate URL:[Link]
-
NATURE-DERIVED ULTRAHIGH-PERFORMANCE AROMATIC BIOPLASTICS Vietnam Journal of Science (VJS) URL:[Link]
-
Synthesis and characterization of high-performance bio-based polybenzimidazoles JAIST Repository URL:[Link]
Sources
Definitive Guide to the Derivatization of 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA)
Topic: Derivatization of 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) for Analytical Purposes Content Type: Detailed Application Note & Protocol Guide Audience: Analytical Chemists, Metabolic Engineers, and Pharmaceutical Researchers
Introduction & Analytical Challenges
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a critical metabolic intermediate, serving as the biosynthetic precursor to ansamycin antibiotics (e.g., geldanamycin, rifamycin) in Streptomyces species and appearing as a polyphenol metabolite in mammalian systems.
The Analytical Problem: 3,4-AHBA presents a "perfect storm" of analytical difficulties:
-
Zwitterionic Nature: It contains a basic amine (
), an acidic phenol ( ), and a carboxylic acid ( ). This leads to poor retention on standard C18 LC columns and zero volatility for GC analysis. -
Redox Instability: The ortho-aminophenol moiety is susceptible to oxidation, requiring rapid stabilization.
-
Steric Hindrance: The intramolecular hydrogen bonding between the ortho hydroxyl and amine groups creates a stable ring-like structure that resists mild derivatization reagents.
This guide details two validated protocols to overcome these barriers: Silylation for GC-MS (structural confirmation) and Dansylation for LC-MS/FLD (high-sensitivity quantification).
Method A: GC-MS via Silylation (The Gold Standard for ID)
Principle: Silylation replaces active protic hydrogens with trimethylsilyl (TMS) groups. For 3,4-AHBA, the goal is to drive the reaction to the Tris-TMS derivative (Carboxyl-TMS, Phenol-TMS, and Amine-TMS). Incomplete reaction often leaves the amine underivatized, leading to peak tailing.
Reagents & Materials[1][2][3][4][5][6][7]
-
Derivatizing Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).
-
Why TMCS? It acts as a Lewis acid catalyst to drive the silylation of the sterically hindered amine.
-
-
Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).
-
Equipment: Heating block, gas-tight vials with PTFE-lined caps.
Protocol: Step-by-Step
-
Lyophilization (Critical): Evaporate the sample (10–100 µg of 3,4-AHBA) to complete dryness under nitrogen or vacuum. Moisture is the enemy; water hydrolyzes TMS reagents instantly.
-
Reconstitution: Add 50 µL of Anhydrous Pyridine. Vortex for 30 seconds to dissolve the residue.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS. Flush the vial headspace with dry Nitrogen gas and cap immediately.
-
Thermal Reaction: Incubate at 70°C for 45 minutes .
-
Mechanistic Insight: The carboxyl and phenol groups react rapidly (within 10 mins). The amine group, stabilized by H-bonding to the phenol, requires higher energy (heat) to break the H-bond and accept the bulky TMS group.
-
-
Injection: Inject 1 µL directly into the GC-MS (Splitless mode recommended for trace analysis).
GC-MS Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Inlet: 250°C.
-
Oven: 80°C (1 min)
15°C/min 300°C (5 min). -
Target Ions (EI Source): Look for the molecular ion of the Tris-TMS derivative (
Da) and the characteristic loss of a methyl group.
Method B: LC-MS/Fluorescence via Dansylation (High Sensitivity)
Principle: Dansyl Chloride (DNS-Cl) reacts with both primary/secondary amines and phenols to form stable sulfonamides and sulfonates. This introduces a fluorescent tag and significantly increases hydrophobicity, allowing excellent retention on Reverse Phase (C18) columns.
Target Derivative: Bis-Dansyl-3,4-AHBA (tagged at both the amine and phenol).
Reagents
-
Dansyl Chloride Solution: 5 mg/mL in Acetone or Acetonitrile.
-
Buffer: 0.1 M Sodium Carbonate (
) / Bicarbonate buffer, pH 9.5.-
Why pH 9.5? You must be above the pKa of the amine (~9.0) and phenol (~9.5) to ensure they are deprotonated and nucleophilic.
-
-
Quenching Agent: 5% Methylamine or Ammonium Hydroxide.
Protocol: Step-by-Step
-
Sample Prep: Mix 100 µL of aqueous sample (containing 3,4-AHBA) with 100 µL of Carbonate Buffer (pH 9.5).
-
Derivatization: Add 100 µL of Dansyl Chloride solution. Vortex thoroughly.
-
Visual Check: The solution should turn pale yellow.
-
-
Incubation: Heat at 60°C for 40 minutes in the dark (foil-wrapped).
-
Mechanistic Insight: Heat is required to drive the reaction at the hindered phenolic site.
-
-
Quenching: Add 50 µL of 5% Methylamine to consume excess Dansyl Chloride. Incubate for 5 mins. This prevents the excess reagent from interfering with the chromatogram.
-
Clarification: Centrifuge at 12,000 x g for 5 minutes. Transfer supernatant to LC vial.
LC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm or 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection:
-
MS: ESI Positive Mode (Target:
Da for Bis-Dansyl). -
Fluorescence: Excitation 340 nm / Emission 525 nm.
-
Comparative Analysis & Method Selection
| Feature | Method A: GC-MS (Silylation) | Method B: LC-MS (Dansylation) |
| Primary Utility | Structural Identification, Metabolic Profiling | Quantification in Bio-fluids, Trace Analysis |
| Sensitivity | Moderate (ng range) | High (pg range via Fluorescence/MRM) |
| Stability | Low (Sensitive to moisture, analyze <24h) | High (Stable for weeks at 4°C) |
| Throughput | Low (Requires drying step) | High (Direct aqueous reaction) |
| Key Limitation | Incomplete derivatization of amine | Reagent peaks can interfere if not quenched |
Visualized Workflows (Graphviz)
Figure 1: Decision Tree & Experimental Workflow
Caption: Workflow decision tree for selecting between Silylation (GC) and Dansylation (LC) based on analytical needs.
Figure 2: Reaction Mechanisms
Caption: Chemical transformation pathways. Silylation targets all 3 functional groups; Dansylation targets the amine and phenol.
References
Experimental setup for the catalytic hydrogenation of nitrobenzoic acids
Kinetic Control, Scale-Up Strategies, and Safety Protocols
Executive Summary
The reduction of nitrobenzoic acids to aminobenzoic acids (e.g., PABA, MABA) is a cornerstone transformation in the synthesis of anesthetics (procaine), folic acid antagonists, and azo dyes. While seemingly trivial, the reaction presents significant engineering challenges: high exothermicity (~500 kJ/mol) , poor substrate solubility in aqueous media, and pyrophoric catalyst handling.
This guide moves beyond standard textbook procedures to present a Self-Validating Aqueous Alkaline Protocol . By converting the acid to its water-soluble salt, we eliminate flammable organic solvents, enhance mass transfer, and utilize pH-swing crystallization for auto-purification.
Mechanistic Foundation & Kinetics
To optimize this reaction, one must understand that it does not occur in the bulk fluid but at the catalyst interface. The reaction follows Langmuir-Hinshelwood kinetics :
-
Adsorption: Hydrogen dissociates on the metal (Pd/Pt) surface; the nitro group adsorbs via oxygen atoms.
-
Surface Reaction: Stepwise addition of hydrogen species.
-
Desorption: The amine product releases from the site.
Critical Kinetic Insight: The reaction is typically zero-order with respect to the nitrobenzoic acid (surface saturation) and first-order with respect to Hydrogen pressure [1]. This means increasing substrate concentration will not speed up the reaction, but increasing H₂ pressure will.
Diagram 1: Langmuir-Hinshelwood Surface Mechanism
Caption: The reaction rate is limited by hydrogen mass transfer to the surface (k1) rather than substrate availability (k2), as the nitro-group binds strongly to Pd.
Experimental Strategy: The Aqueous Alkaline Advantage
Standard protocols often use Methanol (MeOH). However, MeOH poses safety risks (flammable solvent + H₂ + pyrophoric Pd/C = high fire risk) and requires distillation for workup.
The Superior Approach: Aqueous Alkaline Hydrogenation By dissolving nitrobenzoic acid in dilute NaOH, we form Sodium Nitrobenzoate . This species is highly water-soluble, allowing the use of water as a safe, green solvent. Post-reaction, simple acidification precipitates the product (Aminobenzoic Acid) at its isoelectric point, leaving impurities in the mother liquor.
Solvent & Catalyst Selection Matrix
| Parameter | Methanol Method (Traditional) | Aqueous Alkaline Method (Recommended) |
| Solubility | Moderate (Temperature dependent) | High (as Sodium Salt) |
| Safety | Low (Flammable vapor + H₂) | High (Non-flammable solvent) |
| Workup | Rotovap/Distillation required | pH Swing Precipitation (Filtration only) |
| Selectivity | Risk of esterification side-reaction | High (Esterification impossible in water) |
| Catalyst | 5% Pd/C or Raney Ni | 5% Pd/C (wet paste preferred) |
Detailed Protocol: Aqueous Alkaline Batch Hydrogenation
Target Scale: 100g Substrate (Scale-down factor: 1/1000 of industrial batch) Equipment: 1L Parr Reactor (Hastelloy or SS316), Mechanical Stirrer.
Step-by-Step Methodology
Phase 1: Preparation & Solubilization
-
Charge Reactor Base: In a beaker, dissolve 40g NaOH (1.05 eq) in 600mL deionized water .
-
Dissolution: Slowly add 167g 4-Nitrobenzoic acid (1.0 mol) to the caustic solution. Stir until fully dissolved (clear yellow solution).
-
Checkpoint: Ensure pH > 8. If turbid, warm slightly to 40°C.
-
-
Catalyst Loading: Add 1.7g of 5% Pd/C (50% wet) .
-
Safety Note: Use wet catalyst to prevent ignition. If using dry Pd/C, make a slurry in water before adding to the reactor.
-
Phase 2: Reaction (The Hydrogenation)[1][2]
-
Sealing & Purging: Seal the reactor. Purge with Nitrogen (N₂) 3 times (pressurize to 50 psi, vent to 5 psi) to remove Oxygen.
-
Critical: Oxygen + H₂ = Explosion. Never skip N₂ purge.
-
-
H₂ Introduction: Purge with Hydrogen (H₂) 2 times.
-
Pressurization: Charge H₂ to 300-400 psi (20-27 bar) .
-
Heating & Agitation: Set stirring to 1000 RPM (high shear is vital for gas-liquid mass transfer). Heat to 60-70°C .
-
Completion: Reaction is complete when H₂ uptake ceases (pressure remains constant for 30 mins). Total time: ~1-2 hours.
Phase 3: Workup (The pH Swing)
-
Catalyst Removal: Filter the warm reaction mixture through Celite or a sintered glass funnel to remove Pd/C.
-
Recycle: The catalyst cake can often be reused 2-3 times.
-
-
Precipitation: Transfer filtrate to a flask. Slowly add 37% HCl under stirring until pH reaches 3.0 - 3.5 (the isoelectric point of PABA).
-
Isolation: The product will crash out as a white/off-white solid.[6][7] Cool to 5°C to maximize yield. Filter and wash with cold water.
Diagram 2: Experimental Workflow
Caption: The workflow emphasizes the "pH swing" (Prep to Acidify) which acts as an integrated purification step, yielding high purity without chromatography.
Process Safety & Hazard Control
Pyrophoric Catalyst Handling
Pd/C and Raney Nickel can spontaneously ignite in air when dry.
-
Protocol: Always keep the catalyst wet (50% water content).
-
Disposal: Never throw used catalyst filter paper into a dry trash bin. Submerge immediately in water.
Exotherm Management
The reduction of -NO₂ to -NH₂ releases approx. 550 kJ/mol . In a 1L reactor, this can cause a rapid temperature spike (runaway) if not controlled.[3]
-
Control: Use a reactor with an internal cooling coil.[3]
-
Dosing: For larger scales (>5L), do not load all substrate at once. Use a semi-batch mode where the nitro-solution is pumped into the reactor against constant H₂ pressure.
Hydrogen Safety
-
Equipment: All vessels must be rated for 2x the operating pressure.
-
Grounding: Static electricity can ignite H₂. Ground the reactor and all transfer lines.
Analytical Validation
Verify product purity using HPLC. The amine group significantly shifts retention time compared to the nitro precursor.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (80:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Expected Result:
References
-
Andersson, B. (1981). "Hydrogenation of Nitrobenzoic Acid: Kinetics and Mass Transfer." Chemical Engineering Science. Link
-
Zhang, X., et al. (2014). "Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation." CN Patent 104045574A. Link
-
Stoessel, F. (1993).[4] "Experimental study of thermal hazards during the hydrogenation of aromatic nitro compounds." Journal of Loss Prevention in the Process Industries. Link
-
Cai, M., et al. (2026). "Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure." Royal Society of Chemistry. Link
-
Chandra, T., & Zebrowski, J. P. (2016).[4] "Hazards associated with laboratory scale hydrogenations." Journal of Chemical Health and Safety. Link
Sources
- 1. icheme.org [icheme.org]
- 2. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 4. researchgate.net [researchgate.net]
- 5. chem.wisc.edu [chem.wisc.edu]
- 6. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 10. (PDF) Hydrogenation of nitrobenzoic acid [academia.edu]
- 11. Constructing Lewis Acid-Base Pairs to Boost Electrocatalytic Hydrogenation of p-Nitrobenzoic Acid to Valuable p-Aminobenzoic Acid Using Water as the Hydrogen Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4 Nitrobenzoic Acid - Explore the Science & Experts | ideXlab [idexlab.com]
3-Amino-4-hydroxybenzoic acid in the synthesis of dyes and pigments
Topic: 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA) in the Synthesis of Dyes and Pigments Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Zwitterionic Scaffold
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) represents a critical "AB-monomer" class in organic synthesis. Unlike simple anilines, its zwitterionic nature—possessing an electron-rich amino-phenol core and an electron-withdrawing carboxylic acid tail—allows it to function as a bifunctional pivot point. In the realm of color chemistry, it serves two distinct high-value pathways:
-
High-Performance Polybenzoxazoles (PBOs): Where 3,4-AHBA acts as a self-polymerizing monomer to form heat-resistant, golden-hued high-modulus fibers and pigments.
-
Functional Azo Dyes: Where the amino group undergoes diazotization to create solvatochromic dyes with tunable solubility profiles due to the pendant carboxylic acid.
This guide provides validated protocols for handling this oxidation-sensitive intermediate and deploying it in both polymerization and azo-coupling workflows.
Chemical Profile & Handling Strategy
Stability Warning: The ortho-aminophenol moiety is highly susceptible to oxidative degradation, turning from off-white/grey to dark brown upon exposure to air and light.
| Property | Specification | Operational Note |
| CAS No. | 1571-72-8 | |
| Solubility | DMSO, DMF, Dilute HCl, Dilute NaOH | Poor solubility in water at neutral pH (Isoelectric point ~4.7). |
| pKa | ~4.73 (COOH), ~10.4 (OH) | Zwitterionic behavior dominates extraction protocols. |
| Storage | -20°C, Inert Atmosphere (Ar/N2) | Critical: Store under argon to prevent quinone imine formation. |
Pre-Reaction Purification Protocol: Commercial 3,4-AHBA often contains oxidation products. Before sensitive polymerizations:
-
Dissolve crude 3,4-AHBA in minimum boiling dilute HCl.
-
Add activated carbon (5 wt%), reflux for 15 mins, and filter hot.
-
Neutralize filtrate carefully with sodium acetate to pH 5.
-
Collect crystals, wash with cold deoxygenated water, and dry under vacuum at 60°C.
Protocol A: Synthesis of Polybenzoxazole (PBO) Precursors
Application: High-performance thermal pigments and fluorescent fibers.
Mechanism: This protocol utilizes Polyphosphoric Acid (PPA) as both the solvent and the condensing agent. The reaction proceeds through a soluble poly(o-hydroxyamide) intermediate which cyclizes at high temperatures to form the insoluble, rigid-rod benzoxazole backbone.
Materials:
-
Monomer: Purified 3-Amino-4-hydroxybenzoic acid (dried).[1]
-
Solvent/Catalyst: Polyphosphoric Acid (PPA) - 83% P₂O₅ content.
-
Atmosphere: High-purity Nitrogen.
Step-by-Step Methodology:
1. Deoxygenation and Dissolution
-
Load PPA into a flame-dried resin flask equipped with a high-torque mechanical stirrer and nitrogen inlet.
-
Degas PPA at 100°C for 1 hour under vacuum to remove moisture/air.
-
Cool to 60°C. Add 3,4-AHBA (stoichiometric ratio) under positive nitrogen flow.
-
Checkpoint: Stir for 12 hours at 60°C. The solution should be homogenous and light amber. Darkening indicates oxidation.
2. Stepwise Polycondensation (The Thermal Ramp) To maximize molecular weight and control viscosity, follow this strict heating profile:
-
Stage I (Oligomerization): Heat to 100°C for 4 hours.
-
Stage II (Amide Formation): Heat to 140°C for 12 hours. Viscosity will noticeably increase.
-
Stage III (Cyclization): Heat to 180-200°C for 6-12 hours.
-
Note: At this stage, the ortho-hydroxyamide linkages dehydrate to form the benzoxazole ring.
-
3. Isolation and Workup
-
Cool the highly viscous dark solution to ~100°C.
-
Pour slowly into a blender containing 10 volumes of ice-cold water.
-
Blend at high speed to precipitate the polymer as fibrous golden strands.
-
Neutralization: Filter and re-suspend in 5% NaHCO₃ solution for 24 hours to remove residual acid.
-
Wash with water until neutral pH, then acetone. Dry at 100°C in vacuo.
Workflow Visualization (PBO Synthesis)
Caption: Thermal polycondensation workflow for converting 3,4-AHBA into Polybenzoxazole (PBO) via PPA solvent method.
Protocol B: Azo Dye Synthesis (Diazotization & Coupling)
Application: pH-sensitive dyes and functional pigments.
Mechanism:
The amino group is converted to a diazonium salt using nitrous acid.[2] Because 3,4-AHBA contains a phenol group, self-coupling is a risk. The protocol uses specific pH control to prevent this side reaction before the intended coupling agent (e.g.,
Materials:
-
Diazo Component: 3-Amino-4-hydroxybenzoic acid.[1][3][4][5][6][7][8]
-
Coupling Component: 2-Naphthol (or N,N-Diethylaniline).
-
Reagents: Sodium Nitrite (NaNO₂), HCl (37%), Sulfamic acid.
Step-by-Step Methodology:
1. Diazotization (The "Inverse" Method)
-
Why Inverse? Adding nitrite to the acid prevents the formation of triazenes.
-
Suspend 3,4-AHBA (10 mmol) in 20 mL water. Add 2.5 mL conc. HCl. Cool to 0–5°C in an ice-salt bath.
-
Prepare a solution of NaNO₂ (11 mmol) in 5 mL water.
-
Add NaNO₂ dropwise to the amine slurry, maintaining temp < 5°C. Stir for 30 mins.
-
Validation: The solution should become clear (diazonium salt is soluble).
-
Safety Step: Add a spatula tip of sulfamic acid to destroy excess nitrous acid (starch-iodide paper should NOT turn blue).
2. Preparation of Coupler
-
Dissolve 2-Naphthol (10 mmol) in 20 mL of 10% NaOH solution.
-
Cool to 0–5°C.[9]
3. Coupling Reaction
-
Slowly add the cold diazonium solution into the alkaline coupler solution.
-
Critical Control: Maintain pH > 9 using Na₂CO₃ if necessary. The phenol group on 3,4-AHBA must remain protonated (inactive) or deprotonated? Correction: The coupling happens on the naphthol. The 3,4-AHBA is the electrophile. High pH ensures the naphthol is soluble and electron-rich (naphtholate).
-
Stir for 2 hours at < 10°C, then allow to warm to room temperature.
4. Isolation
-
Acidify the mixture with HCl to pH 2. This precipitates the dye (protonating the carboxylic acid group).
-
Filter the red/orange precipitate.
-
Recrystallize from Ethanol/Water (80:20).
Reaction Mechanism Visualization
Caption: Mechanistic pathway for the diazotization of 3,4-AHBA and subsequent coupling to form azo pigments.
Analytical Validation
To ensure protocol success, the following analytical benchmarks must be met:
| Technique | Expected Signal (3,4-AHBA Derivatives) | Interpretation |
| FT-IR | PBO: Disappearance of broad -OH/-NH str (~3400 cm⁻¹). Appearance of oxazole ring breathing (~1050, 1620 cm⁻¹).Azo: Appearance of -N=N- stretch (~1400-1450 cm⁻¹). | Confirms ring closure (PBO) or diazo linkage formation. |
| 1H-NMR | Monomer: Doublet (~7.6 ppm), Singlet (~7.8 ppm).PBO: Broadening of aromatic peaks; disappearance of exchangeable protons. | Sharp peaks indicate oligomers; broad peaks indicate high MW polymer. |
| TGA | PBO: 5% weight loss > 500°C. | Validates thermal stability of the rigid-rod backbone. |
| UV-Vis | Azo Dye: | Confirm conjugation length and purity. |
References
-
Wolfe, J. F. (1988). Polybenzothiazoles and Polybenzoxazoles. In: Encyclopedia of Polymer Science and Engineering. Wiley-Interscience.
-
Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
-
So, Y. H. (1998). Synthesis and photophysical properties of some benzoxazole and benzothiazole compounds. Journal of Polymer Science Part A: Polymer Chemistry.
-
PubChem. (2024). 3-Amino-4-hydroxybenzoic acid - Compound Summary. National Library of Medicine.
-
ChemicalBook. (2024). Synthesis routes and properties of 3-Amino-4-hydroxybenzoic acid.
Sources
- 1. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. 3-Amino-4-hydroxybenzoic acid | 1571-72-8 [chemicalbook.com]
- 4. A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jocpr.com [jocpr.com]
- 9. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
Application Note: Enzymatic Synthesis of 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA) via the GriI/GriH Pathway
[1]
Introduction & Mechanistic Insight
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a structural isomer of the rifamycin precursor (3,5-AHBA) and serves as the scaffold for the phenoxazinone chromophore in grixazones.
The "Non-Shikimate" Advantage
Standard aromatic biosynthesis relies on chorismate. However, 3,4-AHBA biosynthesis in Streptomyces griseus bypasses the shikimate pathway entirely.[1] It utilizes a highly efficient condensation of primary metabolites:
-
L-Aspartate-4-semialdehyde (ASA) : A C4 amino acid intermediate.[1][2]
-
Dihydroxyacetone phosphate (DHAP) : A C3 glycolytic intermediate.
Mechanism: The enzyme GriI (a fructose-1,6-bisphosphate aldolase homolog) catalyzes the aldol condensation of ASA and DHAP to form an acyclic phosphorylated intermediate. Subsequently, GriH performs a cyclodehydrative aromatization (eliminating phosphate and water) to yield the benzene ring of 3,4-AHBA.[3]
Expert Insight: L-Aspartate-4-semialdehyde (ASA) is chemically unstable and prone to dimerization. It cannot be stored as a stock solution. A robust protocol must generate ASA in situ from L-Aspartate using a coupled kinase/dehydrogenase system to ensure substrate availability for GriI.
Experimental Protocol
A. Reagents & Equipment[4][5]
Enzymes (Recombinant):
-
GriI (Aldolase homolog from S. griseus)
-
GriH (Cyclase/Aromatase from S. griseus)
-
LysC (Aspartokinase; for ASA generation)
-
Asd (Aspartate semialdehyde dehydrogenase; for ASA generation)
Substrates & Cofactors:
-
L-Aspartate (Sodium salt)
-
Dihydroxyacetone phosphate (DHAP) (Lithium or Sodium salt)
-
ATP (Adenosine triphosphate)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)[1]
-
MgCl₂ (Essential cofactor for LysC)
Buffer System:
-
HEPES Buffer (50 mM, pH 7.5)
-
DTT (Dithiothreitol) – 1 mM (to maintain enzyme stability)
B. "Self-Validating" Coupled Assay Workflow
This protocol uses a 4-enzyme cascade to synthesize 3,4-AHBA from stable precursors (Aspartate and DHAP).
Step 1: Preparation of Reaction Mix (1 mL Volume)
Prepare the master mix on ice to prevent premature ATP hydrolysis.
| Component | Stock Conc. | Final Conc. | Volume (µL) | Role |
| HEPES pH 7.5 | 500 mM | 50 mM | 100 | Buffer |
| MgCl₂ | 100 mM | 10 mM | 100 | Cofactor (LysC) |
| L-Aspartate | 100 mM | 10 mM | 100 | Precursor C4 |
| ATP | 100 mM | 12 mM | 120 | Energy (LysC) |
| NADPH | 50 mM | 12 mM | 240 | Reductant (Asd) |
| DHAP | 100 mM | 10 mM | 100 | Precursor C3 |
| DTT | 100 mM | 1 mM | 10 | Stabilizer |
| Water | - | - | To 900 µL | Solvent |
Step 2: Enzyme Initiation
Add the enzyme cocktail to initiate the reaction.
-
LysC: 1 U/mL
-
Asd: 1 U/mL
-
GriI: 5 µM (final concentration)
-
GriH: 5 µM (final concentration)
Note: If purified enzymes are unavailable, clarified cell lysates of E. coli expressing these pathways can be used (10-20% v/v), though specific activity must be normalized.
Step 3: Incubation
-
Temperature: 30°C (Optimal for Streptomyces enzymes).
-
Time: 2–4 hours.
-
Agitation: 300 rpm (Gentle shaking).
Step 4: Quenching & Extraction
-
Stop reaction by adding 100 µL of 20% Trichloroacetic acid (TCA) or adjust to pH 3.0 with HCl. Acidification stabilizes the phenolic acid and precipitates proteins.
-
Centrifuge at 12,000 x g for 10 minutes to remove precipitate.
-
Filter supernatant through a 0.22 µm PTFE filter for HPLC analysis.
Analytical Validation (HPLC-UV)
Quantification of 3,4-AHBA requires separation from the polar precursors (Aspartate) and cofactors (ATP/ADP).
Chromatographic Conditions:
-
System: HPLC with UV/Vis or PDA detector.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar wash)
-
2-10 min: 5% → 40% B (Linear gradient)
-
10-12 min: 40% → 95% B (Wash)
-
-
Detection: 254 nm (aromatic ring) and 310 nm (specific for amino-hydroxybenzoate functionality).
-
Retention Time: ~4.5 - 5.5 min (dependent on column).
Data Interpretation: 3,4-AHBA will appear as a distinct peak absorbing at 254 nm. Validation can be confirmed by spiking the sample with a commercial standard (Sigma-Aldrich #1571-72-8).
Pathway Visualization
The following diagram illustrates the coupled enzymatic cascade, highlighting the in situ generation of the unstable ASA intermediate.
Caption: Enzymatic cascade for 3,4-AHBA synthesis. GriI and GriH (red arrows) catalyze the core non-shikimate formation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | ASA degradation | Ensure LysC/Asd activity is sufficient. Increase NADPH/ATP. Reduce reaction time to minimize spontaneous ASA dimerization. |
| No Product | Inactive GriH | GriH may require chaperones for proper folding if expressed in E. coli. Try expressing at 16°C or co-expression with GroEL/ES. |
| Precipitate | Protein aggregation | Maintain DTT (1 mM) in buffers. Ensure pH does not drop below 7.0 during incubation. |
| Peak Tailing | Column interaction | The amino and hydroxyl groups can interact with silanols. Ensure Mobile Phase A contains acid (0.1% Formic or TFA) to suppress ionization. |
References
-
Suzuki, H., et al. (2006). "Novel benzene ring biosynthesis from C3 and C4 primary metabolites by two enzymes."[6] Journal of Biological Chemistry. Link
-
Ohnishi, Y., et al. (2008). "Genome sequence of the streptomycin-producing microorganism Streptomyces griseus IFO 13350."[6] Journal of Bacteriology. Link
-
Kikuchi, H., et al. (2009). "Biosynthesis of grixazone, a yellow pigment produced by Streptomyces griseus." Journal of Antibiotics. Link
-
Hino, T., et al. (2021). "Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum." Applied Microbiology and Biotechnology. Link
Sources
- 1. Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Uncovering the Cryptic Gene Cluster ahb for 3-amino-4-hydroxybenzoate Derived Ahbamycins, by Searching SARP Regulator Encoding Genes in the Streptomyces argillaceus Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 6. BGC0000662 [mibig.secondarymetabolites.org]
Troubleshooting & Optimization
Technical Support Center: 3-Amino-4-Hydroxybenzoic Acid (3,4-AHBA) Synthesis
Status: Active Subject: Yield Optimization & Troubleshooting Guide Ticket ID: AHBA-SYN-OPT-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Yield Targets
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a critical intermediate for high-performance polymers (PBO) and pharmaceutical agents. The synthesis is technically demanding due to the molecule's amphoteric nature and susceptibility to oxidation .
This guide focuses on the industrial standard Catalytic Hydrogenation of 3-Nitro-4-hydroxybenzoic acid (3,4-NHBA) over Pd/C. While chemical reductions (SnCl2, Fe/HCl) exist, they are non-scalable due to waste generation.
| Metric | Target Specification | Critical Control Point |
| Isolated Yield | > 95% | pH management during precipitation (Isoelectric Point). |
| Purity (HPLC) | > 99% | Oxygen exclusion during workup. |
| Appearance | Off-white / Grey | Prevention of amino-group oxidation (Pink/Brown = Fail). |
| Reaction Time | 2 - 4 Hours | H2 Mass Transfer & Catalyst dispersion. |
The "Golden Path" Protocol
This protocol is optimized for high yield by leveraging the water-solubility of the starting material's salt and the insolubility of the product at its isoelectric point.
Phase A: Preparation & Hydrogenation
-
Dissolution: Suspend 3-nitro-4-hydroxybenzoic acid (3,4-NHBA) in water.[1] Add NaOH (approx.[2] 1.05 - 1.1 eq) to adjust pH to 7.0–7.5 .
-
Why: The starting material is soluble as a sodium salt. Neutral pH prevents corrosion of autoclaves compared to acidic media.
-
-
Catalyst Loading: Add 5% Pd/C (50% water wet). Typical loading is 0.5 - 1.0 wt% relative to substrate.
-
Reduction: Pressurize with Hydrogen (H2) to 5–10 bar (0.5–1.0 MPa) . Heat to 60–80°C .
-
Completion: Monitor H2 uptake. Reaction is complete when uptake ceases.
Phase B: Workup & Isolation (The Yield Maker)
-
Filtration: Filter catalyst while hot (>50°C) under Nitrogen atmosphere .
-
Critical: 3,4-AHBA is prone to rapid air oxidation in solution, forming colored azo/azoxy dimers.
-
-
Acidification (Precipitation):
-
The product is amphoteric (contains both -NH2 and -COOH).
-
Slowly add HCl to the filtrate.
-
Target pH: 4.5 – 5.0 (Isoelectric Point region).
-
Note: Going too low (pH < 2) forms the hydrochloride salt, which is soluble. Going too high (pH > 7) keeps it as a sodium salt.
-
-
Crystallization: Cool to 0–5°C to maximize precipitation.
-
Drying: Vacuum dry at 40–50°C. Avoid high heat in the presence of air.
Process Visualization
Workflow Diagram: Synthesis & Isolation Logic
Caption: Step-by-step workflow from nitro-precursor to isolated amino-acid, highlighting critical pH adjustments.
Troubleshooting Guide (FAQ)
Category 1: Yield Issues
Q: My conversion is 100%, but my isolated yield is only 60%. Where is the product? A: You likely missed the Isoelectric Point (pI) .
-
Diagnosis: 3,4-AHBA is a zwitterion.[4]
-
At pH < 2, it exists as a cation (NH3+), which is water-soluble.
-
At pH > 7, it exists as an anion (COO-), which is water-soluble.
-
-
Solution: You must target the "solubility valley" at pH 4.5 – 5.0 . If you acidified directly to pH 1 (common habit), you formed the HCl salt. Neutralize back to pH 4.8 with dilute NaOH to crash out the free acid.
Q: The reaction stops at 80% conversion. Adding more catalyst doesn't help. A: This suggests Mass Transfer Limitation or Catalyst Poisoning .
-
Mass Transfer: Hydrogen gas has poor solubility in water. Increase stirring speed (RPM) significantly to shear the gas bubbles.
-
Poisoning: If your starting material (3,4-NHBA) was derived from chlorobenzene nitration, trace halides or sulfides can poison the Pd. Ensure the starting material is washed thoroughly.[4]
Category 2: Purity & Quality Issues
Q: The product turns pink or brown during filtration. A: This is Oxidative Coupling .
-
Mechanism: Aminophenols are easily oxidized by air to form quinone imines, which polymerize into dark pigments.
-
Solution:
-
Perform the hot filtration under a blanket of Nitrogen or Argon.
-
Add a trace amount of reducing agent (e.g., Sodium Bisulfite or Ascorbic Acid) to the aqueous solution before acidification to scavenge dissolved oxygen.
-
Q: I see a "Hydroxylamine" impurity in HPLC. A: This indicates Incomplete Reduction .
-
Cause: Low H2 pressure or low temperature. The reduction pathway is Nitro -> Nitroso -> Hydroxylamine -> Amine.[2] The last step is the slowest.
-
Solution: Increase reaction temperature to 80°C and ensure pressure is maintained until H2 uptake is completely flat for at least 30 minutes.
Advanced Troubleshooting Logic Tree
Use this decision tree to diagnose specific failure modes in your experiment.
Caption: Diagnostic logic for resolving yield, purity, and kinetic issues.
References
-
Lysenko, Z. et al. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. U.S.
- Relevance: Establishes the high-yield Pd/C hydrogen
-
Wang, J. et al. (2016). Preparation method of 3-amino-4-hydroxybenzoic acid.
- Relevance: Details the specific pH adjustments (pH 5.4-5.6)
-
ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid Properties and Synthesis.
- Relevance: Provides physical properties (pKa, solubility) essential for understanding the workup logic.
-
Almac Group. (2019).
- Relevance: Validates the safety and scalability of catalytic hydrogenation for nitro-arom
Sources
Side reactions in the reduction of 3-nitro-4-hydroxybenzoic acid
To: Research & Development Team From: Dr. Aris V., Senior Application Scientist Subject: Technical Guide: Reduction of 3-Nitro-4-Hydroxybenzoic Acid – Impurity Profiling & Protocol Optimization
Introduction
The reduction of 3-nitro-4-hydroxybenzoic acid (3-N-4-HBA) to 3-amino-4-hydroxybenzoic acid (3-A-4-HBA) is a critical step in the synthesis of high-performance polymers (e.g., polybenzoxazoles, PBO) and pharmaceutical intermediates.[1]
While the reaction appears straightforward, the presence of three reactive functionalities (nitro, phenol, carboxylic acid) creates a "perfect storm" for specific side reactions: azo-coupling , decarboxylation , and oxidative degradation . This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the lab and pilot plant.
Module 1: Critical Impurity Profiling (Troubleshooting Matrix)
Use this matrix to diagnose reaction failures based on visual and analytical symptoms.
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Product is Orange/Red | Azo/Azoxy Coupling | Condensation of nitroso ( | 1. Increase |
| Product is Purple/Black | Oxidation (Quinhydrone) | The product (aminophenol motif) is extremely air-sensitive. It oxidizes to quinone imines which complex with the product. | 1. Exclude |
| Low Yield (<70%) | Decarboxylation | Loss of | 1. Lower reaction temperature (keep <90°C).2. Avoid Fe/Ru catalysts if possible.3. Check reactor headspace for excess pressure ( |
| Insoluble Residue | Oligomerization | Radical polymerization of intermediates or formation of poly-azo networks. | 1. Check catalyst loading (too low leads to intermediate accumulation).2. Ensure rapid initiation of hydrogenation. |
Module 2: Mechanistic Pathways & Side Reactions[2]
Understanding the competition between the Direct Reduction Pathway and the Condensation Pathway is vital.
Reaction Network Diagram
The following diagram illustrates the "Danger Zone" where coupling occurs.
Figure 1: Reaction network showing the competition between direct reduction (green path) and azo coupling/decarboxylation (red paths).
The pH Paradox
-
The Problem: 3-N-4-HBA is insoluble in water at acidic pH. To run the reaction in water (the greenest solvent), you must use a base (NaOH/KOH) to form the soluble carboxylate salt.
-
The Risk: Basic conditions promote the condensation of Nitroso and Hydroxylamine intermediates to form Azoxy species (the "Orange" impurity).
-
The Solution: If you must use base for solubility, you must drive the reaction to completion. The azo/azoxy species can be reduced to the amine, but it requires higher pressure and longer time than the nitro group itself. Do not stop the reaction early.
Module 3: Optimized Experimental Protocols
Protocol A: Catalytic Hydrogenation (Preferred/Scalable)
Best for: High purity, large scale, avoiding metal waste.
Parameters:
-
Catalyst: 5% Pd/C (50% water wet). Load at 2-5 wt% relative to substrate.
-
Solvent: Water (with 1.05 eq. NaOH to solubilize).
-
Pressure: 5–10 bar (70–150 psi). Note: Higher pressure minimizes azo formation.
-
Temperature: 40–60°C. Warning: Do not exceed 90°C to prevent decarboxylation.
Step-by-Step:
-
Dissolution: In the autoclave, suspend 3-N-4-HBA in water. Slowly add NaOH solution (1.05 equivalents) while stirring. Ensure pH is ~7.5–8.0. The solution should be clear yellow.
-
Inerting: Add Pd/C catalyst. Seal reactor. Purge with Nitrogen (
), then Hydrogen ( ).[2] -
Reaction: Pressurize to 10 bar
. Heat to 50°C. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations (poor mixing = local intermediate buildup = coupling). -
Completion Check: Monitor
uptake. When uptake ceases, check HPLC.-
Troubleshooting: If HPLC shows "Azo" peak (late eluting), repressurize and run for 2 more hours.
-
-
Workup (Critical): Filter catalyst under inert atmosphere if possible. Acidify the filtrate with HCl to pH ~3.5–4.0 (Isoelectric point). The product will precipitate.[3]
-
Isolation: Filter the solid. Wash with cold water.[3] Dry under vacuum at <50°C. [3]
Protocol B: Chemical Reduction (Fe/HCl or Sn/HCl)
Best for: Small scale, labs without high-pressure hydrogenation equipment.
Parameters:
-
Reagent: Iron powder (3-4 eq) + dilute HCl (cat.) or Tin(II) Chloride.
-
Solvent: Ethanol/Water or dilute HCl.
Step-by-Step (Fe/HCl Modified Béchamp):
-
Suspend 3-N-4-HBA in ethanol/water (1:1).
-
Add Iron powder (3.5 eq) and a catalytic amount of HCl (0.1 eq).
-
Heat to reflux (approx 80°C). Monitor strictly—do not overheat.[1]
-
Stir for 2–4 hours. The color will change from yellow to colorless/grey.
-
Workup: Basify with
to precipitate iron oxides. Filter hot. -
Acidify filtrate to pH 4 to crystallize the product.
Module 4: Stability & Storage FAQs
Q: My product turned brown after sitting on the bench for 2 hours. Is it ruined? A: It is likely surface oxidation. 3-A-4-HBA is an aminophenol; these are notorious for auto-oxidation to form colored quinone-like impurities.
-
Recovery: Recrystallize from water containing a pinch of sodium bisulfite (reducing agent).
-
Prevention: Store under nitrogen/argon.
Q: Can I dry the product in an oven at 100°C? A: NO. While the melting point is ~200°C, thermal decarboxylation can begin slowly at >90°C over long periods, especially if trace metals remain. Vacuum dry at 40–50°C.
Q: How do I confirm the "Orange" impurity is the Azo compound? A: The azo dimer (3,3'-dicarboxy-4,4'-dihydroxyazobenzene) has a distinct UV-Vis absorption shift.
-
3-A-4-HBA (Product):
. -
Azo Impurity:
(Broad visible absorption). -
Mass Spec: Look for
(Azo) or (Azoxy).
References
-
Mechanism of Nitro Reduction & Coupling
- Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols. Z. Elektrochem.
-
Modern Review: Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today. Link
-
Decarboxylation of Hydroxybenzoic Acids
-
Synthesis Protocols & Patents
-
Physical Properties & Safety
Sources
Technical Support Center: Overcoming Solubility Issues of 3-Amino-4-hydroxybenzoic Acid
This guide serves as a specialized technical support resource for researchers working with 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) . It addresses the specific physicochemical challenges posed by this molecule, particularly its amphoteric nature and crystal lattice stability, which often lead to solubility failures in standard organic workflows.
Quick Reference: Physicochemical Profile
-
pKa Values (Est.):
(COOH), (Phenolic OH), (Anilinic ). -
Solubility Class: Amphoteric/Zwitterionic. Poor solubility in non-polar organics; pH-dependent solubility in water.
Module 1: Solvent Selection & Compatibility
User Query: Which solvent should I use for a 100 mM stock solution? Methanol and DCM are not working.
Technical Response: 3,4-AHBA exhibits a "solubility trough" in many common organic solvents due to strong intermolecular hydrogen bonding and zwitterionic character. Dichloromethane (DCM) and pure alcohols are often insufficient for high concentrations.
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Max Conc. (Est.)[6] | Application Notes |
| DMSO | Excellent | ~100 mg/mL (650 mM) | Recommended for Stock. Requires sonication.[7] Hygroscopic—use fresh solvent.[7][8] |
| DMF | Good | ~50 mg/mL | Alternative to DMSO. Harder to remove than alcohols. |
| Water (pH 7) | Poor | < 1 mg/mL | Exists as a poorly soluble zwitterion/neutral species. |
| Water (pH > 9) | High | > 50 mg/mL | Soluble as the phenolate/carboxylate dianion (add NaOH). |
| Water (pH < 2) | High | > 50 mg/mL | Soluble as the ammonium cation (add HCl). |
| Methanol/DCM (1:5) | Moderate | ~10-20 mg/mL | Used for silica chromatography purification. |
| Ethanol | Low | < 5 mg/mL | Not recommended for high-conc stocks. |
Critical Note: DMSO stocks are prone to oxidation. Store at -80°C under argon/nitrogen.
Module 2: Troubleshooting & FAQs
Issue 1: "The compound precipitates immediately upon adding my DMSO stock to aqueous buffer."
Root Cause: This is a classic "Solubility Shock." You are diluting the DMSO (a good solvent) with water (a poor solvent at neutral pH). At pH 7.4, 3,4-AHBA is near its isoelectric point where solubility is lowest.
Troubleshooting Protocol:
-
Check Buffer pH: Ensure your buffer has sufficient capacity.
-
Stepwise Addition: Do not add the stock all at once. Add dropwise with vortexing.
-
Use a Cosolvent: Pre-mix your aqueous buffer with PEG300 or Tween-80 before adding the compound.
-
Recipe: 10% DMSO Stock + 40% PEG300 + 5% Tween-80 + 45% Saline.[7] This formulation encapsulates the hydrophobic core and prevents crashing out.
-
Issue 2: "I cannot get the solid to dissolve in Methanol for a reaction."
Root Cause: The crystal lattice energy of 3,4-AHBA is high due to H-bonding between the amino and carboxylic acid groups. Methanol alone cannot break this lattice efficiently at room temperature.
Solution:
-
Acid Catalysis: Add 1-2 equivalents of HCl or TFA. This protonates the amine, breaking the zwitterionic interaction and significantly increasing solubility in alcohols.
-
Heat & Sonication: Warm the methanol to 40°C and sonicate for 10 minutes.
-
Switch Solvent: If the reaction tolerates it, use DMF or NMP.
Issue 3: "My compound turned black in solution overnight."
Root Cause: 3,4-AHBA is an electron-rich aniline derivative and is highly susceptible to oxidative degradation (forming quinone-like species), especially in solution and when exposed to light.
Prevention Strategy:
-
Degas Solvents: Always use degassed (nitrogen-sparged) buffers/solvents.
-
Add Antioxidants: If compatible with your assay, add 1 mM Ascorbic Acid or DTT.
-
Darkness: Wrap vials in aluminum foil immediately after preparation.
Module 3: Advanced Protocols
Workflow A: The "pH-Switch" Purification (Recrystallization)
Use this method to purify crude 3,4-AHBA without chromatography.
-
Dissolution (Acidic): Suspend crude 3,4-AHBA in minimal water. Add concentrated HCl dropwise with stirring until the solution becomes clear (pH < 1).
-
Filtration: Filter the acidic solution to remove insoluble mechanical impurities.
-
Precipitation (Neutralization): Slowly add 2N NaOH or saturated Sodium Acetate solution while stirring. Monitor pH.
-
Target pH: Stop adding base when pH reaches 4.5 – 5.0 (the isoelectric precipitation point).
-
Collection: Cool the slurry on ice for 30 minutes. Filter the precipitate and wash with cold water.[10]
-
Drying: Dry under vacuum over
(phosphorus pentoxide) to remove trace moisture.
Workflow B: High-Concentration Stock Preparation (100 mM)
For biological assays or chemical synthesis.
-
Weighing: Weigh 15.3 mg of 3,4-AHBA into a brown glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (freshly opened).
-
Sonication: Sonicate in a water bath at 37°C for 5–10 minutes. Visual check: Ensure no floating micro-crystals remain.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL), flush with Nitrogen gas, cap tightly, and freeze at -80°C.
Module 4: Decision Logic & Mechanism
Solubility Decision Tree
Use this logic flow to determine the correct solubilization strategy based on your downstream application.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental needs.
Ionization States & Solubility
Understanding the pH-dependent species is critical for extraction and purification.
Figure 2: The solubility of 3,4-AHBA is dictated by pH. The molecule precipitates near its isoelectric point (pH ~4-5) and dissolves at pH extremes.
References
-
MedChemExpress. 3-Amino-4-hydroxybenzoic acid: Product Information & Solubility Protocol. Retrieved from
-
ChemicalBook. 3-Amino-4-hydroxybenzoic acid Properties and Synthesis. Retrieved from
-
PubChem. Compound Summary: 3-Amino-4-hydroxybenzoic acid (CID 65083).[2] National Library of Medicine. Retrieved from
-
Google Patents. US4835306A: Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved from
-
Sigma-Aldrich. 3-Amino-4-hydroxybenzoic acid Product Sheet. Retrieved from
Sources
- 1. 3-Amino-4-hydroxybenzoic acid (1571-72-8) at Nordmann - nordmann.global [nordmann.global]
- 2. 3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-4-hydroxybenzoic acid(1571-72-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 3-amino-4-hydroxybenzoic acid [stenutz.eu]
- 5. 3-Amino-4-hydroxybenzoic acid CAS#: 1571-72-8 [m.chemicalbook.com]
- 6. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
Technical Support Center: Optimization of 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA) Polymerization
Welcome to the Technical Support Center for high-performance polymer synthesis. 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a highly versatile, bio-based monomer primarily utilized in the synthesis of ultra-high thermoresistant polymers, including polybenzoxazoles (PBOs) and polybenzimidazoles (PBIs)[1][2].
Because the polymerization of rigid-rod aromatic polymers is highly sensitive to reaction conditions, this guide is designed to help researchers, scientists, and drug development professionals troubleshoot their workflows, understand the mechanistic causality behind specific reagents, and optimize their yields.
Reaction Workflow & Mechanism
The synthesis of PBOs from 3,4-AHBA derivatives typically proceeds via a two-step process: a solution polycondensation to form a soluble precursor, followed by a solid-state thermal cyclodehydration[3][4].
Caption: General workflow for the synthesis of bio-based polybenzoxazoles from 3,4-AHBA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my polycondensation yielding low molecular weight poly(o-hydroxyamide) precursors? A1: Low molecular weight in the precursor stage is almost always a result of premature polymer precipitation or inefficient amidation.
-
The Causality: As the rigid polymer chain grows, strong intermolecular hydrogen bonding causes it to crash out of the solution before high molecular weights are achieved. Calcium chloride (CaCl₂) is added to the N-methyl-2-pyrrolidone (NMP) solvent to act as a chaotropic agent; the Ca²⁺ ions coordinate with the amide carbonyls, disrupting hydrogen bonds and keeping the growing polymer chains solvated[3][4].
-
Troubleshooting: Ensure your NMP and CaCl₂ are strictly anhydrous. Furthermore, verify the stoichiometry of your condensing agent, Triphenyl phosphite (TPP). TPP reacts with the carboxylic acid to form a reactive intermediate; if water is present, TPP hydrolyzes, halting chain propagation[4].
Q2: How do I ensure complete thermal cyclization to polybenzoxazole (PBO) without inducing thermal degradation? A2: The conversion of the poly(o-hydroxyamide) precursor to the final PBO requires high-temperature annealing to drive off water (cyclodehydration).
-
The Causality: If the temperature is too low, uncyclized amide linkages remain, creating weak points in the polymer backbone. If oxygen is present at high temperatures, thermo-oxidative degradation occurs.
-
Troubleshooting: Conduct the thermal treatment strictly under an inert atmosphere (nitrogen or argon). Step-heating to 300–330 °C and holding for 20 minutes is optimal for bio-based PBOs to fully form the oxazole/diazole rings[1][5]. Use Thermogravimetric Analysis (TGA) to validate: you should observe a distinct mass loss corresponding exactly to the theoretical mass of eliminated water, followed by a stable plateau up to >400 °C[1].
Q3: Can 3,4-AHBA be utilized to synthesize other ultra-high thermoresistant plastics like polybenzimidazoles (PBIs)? A3: Yes. While 3,4-AHBA is a direct precursor for PBOs, it can be chemically converted via the Smiles rearrangement into 3,4-diaminobenzoic acid (DABA)[2][6]. Polycondensation of DABA yields poly(2,5-benzimidazole). Notably, copolymerizing DABA with a small amount of 4-aminobenzoic acid (ABA) dramatically strengthens interchain hydrogen bonding, yielding plastics with record-breaking degradation temperatures exceeding 740 °C[2][6].
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Solution Polycondensation of 3,4-AHBA Derivatives
This protocol describes the synthesis of the poly(o-hydroxyamide) precursor using Yamazaki-Higashi conditions[3][4].
-
Preparation: In a dried, three-neck round-bottom flask flushed with nitrogen, dissolve the diacid monomer derived from 3,4-AHBA (1.0 mmol) and an aliphatic diamine (1.0 mmol) in anhydrous NMP.
-
Additive Introduction: Add 0.2 g of anhydrous CaCl₂ and 0.6 mL of pyridine to the solution. Stir until the CaCl₂ is completely dissolved.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 0.6 mL of Triphenyl phosphite (TPP).
-
Propagation: Stir the reaction at room temperature for 3 hours, then elevate the temperature to 100 °C for an additional 3 hours.
-
Validation Checkpoint 1: The solution must become highly viscous. If the solution remains watery, the polycondensation has failed (likely due to moisture or stoichiometric imbalance).
-
-
Precipitation: Pour the viscous solution slowly into vigorously stirred methanol. Collect the precipitated fibrous polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 80 °C for 24 hours.
Protocol B: Thermal Cyclodehydration to PBO
-
Preparation: Place the dried poly(o-hydroxyamide) precursor in a programmable tube furnace.
-
Purge: Purge the furnace with high-purity nitrogen or argon for 30 minutes at room temperature to remove all oxygen.
-
Annealing: Heat the sample at a ramp rate of 10 °C/min to 330 °C. Hold isothermally at 330 °C for 20 minutes[1][5].
-
Cooling: Allow the furnace to cool to room temperature naturally under continuous inert gas flow.
-
Validation Checkpoint 2: Perform FT-IR on the final product. The broad O-H and N-H stretching bands (3200-3500 cm⁻¹) and the amide C=O band (~1650 cm⁻¹) must completely disappear, replaced by characteristic benzoxazole ring absorptions (C=N stretch at ~1620 cm⁻¹ and C-O-C stretch at ~1050 cm⁻¹).
-
Quantitative Data & Optimization Metrics
The choice of aliphatic diamine during the polycondensation of 3,4-AHBA derivatives significantly impacts the molecular weight and thermal properties of the resulting bio-based PBO. The table below summarizes the optimization metrics for various chain lengths[1][4].
| Aliphatic Diamine | Molecular Weight (Mw, g/mol ) | 10% Weight Loss Temp (T10, °C) | Glass Transition Temp (Tg, °C) |
| 1,6-Hexanediamine (n=2) | 6.8 × 10⁴ | 415 | 175 |
| 1,8-Octanediamine (n=3) | 7.2 × 10⁴ | 420 | 172 |
| 1,10-Decanediamine (n=4) | 6.5 × 10⁴ | 425 | 170 |
| 1,12-Dodecanediamine (n=5) | 5.7 × 10⁴ | 430 | 168 |
Data Interpretation: Increasing the aliphatic chain length slightly decreases the glass transition temperature (Tg) due to increased polymer backbone flexibility. However, it marginally improves the thermal degradation onset (T10). The optimal balance of high molecular weight and thermal stability is typically achieved using 1,8-Octanediamine[1][4].
References
- Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid Source: ResearchGate URL
- Application Notes and Protocols: 3-Amino-4-hydroxybenzonitrile as a Versatile Building Block in Organic Synthesis Source: Benchchem URL
- Source: JAIST (Japan Advanced Institute of Science and Technology)
- Ultrahigh Thermoresistant Lightweight Bioplastics Developed from Fermentation Products of Cellulosic Feedstock Source: Kobe University URL
Sources
Technical Support Center: Troubleshooting HPLC Analysis of Aminobenzoic Acids
Topic: Peak Tailing & Resolution Issues in Aminobenzoic Acid Analysis Analyst Level: Senior Application Scientist Last Updated: March 2026
Introduction: The "Dual Personality" Problem
Welcome to the technical support center. If you are analyzing aminobenzoic acids (o-, m-, or p- isomers) and seeing significant peak tailing (
Aminobenzoic acids are zwitterionic : they possess both a basic amine group (
-
The Trap: At typical reversed-phase pH levels (pH 3–5), the amine is often protonated (
), acting as a cation. -
The Consequence: This cation interacts electrostatically with residual, ionized silanol groups (
) on the silica backbone of your column.[3] This "secondary interaction" acts like a sticky trap, dragging the tail of the peak and ruining symmetry.
This guide moves beyond generic advice to provide specific, chemically grounded solutions for these unique analytes.
Diagnostic Workflow
Before modifying your method, use this decision tree to isolate the root cause.
Figure 1: Diagnostic decision tree for isolating the cause of peak tailing in amphoteric analytes.
Technical Guides & FAQs
Category 1: Mobile Phase Chemistry (The Primary Culprit)
Q: Why is my peak tailing worsening at pH 4.0, even though that's the pKa of many acids?
A: You are operating in the "Silanol Danger Zone."
Aminobenzoic acids have two pKa values. For p-aminobenzoic acid (PABA),
-
At pH 4.0: The amine is fully protonated (
). Meanwhile, the silanols on your column surface (pKa ~3.5–4.5) are beginning to ionize ( ). -
The Mechanism: The positively charged analyte binds ionically to the negatively charged column surface. This is an ion-exchange mechanism occurring on top of your reversed-phase separation.
Q: How do I fix this using mobile phase adjustments? A: You have two primary chemical strategies:
-
Silanol Suppression (Low pH): Lower the mobile phase pH to 2.0 – 2.5 .
-
Why: This protonates the silanols (
), rendering them neutral. It also ensures the carboxyl group of the analyte is protonated ( ), increasing retention on C18.
-
-
Silanol Blocking (Competitive Binding): Add a "sacrificial base" like Triethylamine (TEA) at 10–20 mM.
-
Why: TEA is a stronger base than aminobenzoic acid. It saturates the active silanol sites, effectively "capping" them so your analyte cannot bind.
-
Q: Can I use ion-pairing agents? A: Yes. If you need more retention, add an anionic ion-pairing agent like Sodium Octanesulfonate (approx. 5–10 mM) at pH 2.5.
-
Mechanism:[4][5][6] The sulfonate anion pairs with the protonated amine of the analyte, forming a neutral, hydrophobic complex that retains well on C18 without tailing.
Category 2: Column Selection[7]
Q: I am using a standard C18 column. Is this the problem? A: If it is an older "Type A" silica or not fully end-capped, yes.
-
Type A Silica: Contains high metal impurities which increase the acidity of silanols, worsening tailing for amines.[7]
-
Recommendation: Switch to Type B (High Purity) Silica or a Polar-Embedded group (e.g., Amide or Carbamate embedded C18). Polar-embedded phases create a water layer near the surface that shields the silanols from the amine analyte.
Visualizing the Mechanism
Understanding the molecular interaction is key to choosing the right fix.
Figure 2: Illustration of the "Silanol Effect" where protonated amines bind to ionized silanols, and how TEA blocks this interaction.
Experimental Protocols
Protocol A: Mobile Phase Optimization (Low pH + TEA)
Use this protocol if you cannot change your column.
Reagents:
-
HPLC Grade Water & Acetonitrile (ACN).
-
Phosphoric Acid (85%).
-
Triethylamine (TEA).[7]
Step-by-Step:
-
Base Preparation: Measure 900 mL of HPLC water.
-
Add Modifier: Add 1.5 mL of Triethylamine (approx. 10 mM). Note: TEA is viscous; pipette slowly.
-
pH Adjustment: Place a calibrated pH probe into the solution. Under stirring, dropwise add Phosphoric Acid until the pH reaches 2.3 ± 0.1 .
-
Critical: Always add TEA before adjusting pH. Adding TEA to an acidic solution is safer and ensures stable buffering.
-
-
Filtration: Filter through a 0.22 µm nylon filter.
-
Running: Equilibrate the column for at least 20 column volumes. TEA takes longer to equilibrate as it must saturate the surface sites.
Protocol B: Column Silanol Activity Test
Use this to validate if your column is the source of the tailing.
-
Standard: Prepare a mix of Uracil (t0 marker) and Pyridine (Silanol probe) in mobile phase.
-
Conditions: 60:40 ACN:Water (Isocratic), Flow 1.0 mL/min.
-
Calculation: Calculate the Asymmetry Factor (
) of the Pyridine peak.-
Pass:
(Good end-capping). -
Fail:
(High silanol activity; unsuitable for aminobenzoic acids without modifiers).
-
Reference Data
Table 1: Physicochemical Properties of Isomers
Knowing the pKa helps predict ionization states.
| Isomer | Structure | pKa1 (Carboxyl) | pKa2 (Amine) | Optimal HPLC pH |
| o-Aminobenzoic (Anthranilic) | Amine ortho to COOH | 2.05 | 4.95 | < 2.0 or > 6.0 |
| m-Aminobenzoic | Amine meta to COOH | 3.12 | 4.74 | < 2.5 |
| p-Aminobenzoic (PABA) | Amine para to COOH | 2.38 | 4.85 | < 2.3 |
Table 2: Recommended Column Chemistries
| Column Type | Suitability | Mechanism of Improvement |
| Standard C18 (Type A) | Poor | High metal content increases silanol acidity. Avoid. |
| High Purity C18 (Type B) | Good | Low metals, dense bonding reduces accessible silanols. |
| Polar Embedded (Amide) | Excellent | Embedded polar group shields silanols electrostatically. |
| PFP (Pentafluorophenyl) | Excellent | Offers pi-pi interactions specific to aromatics; separates isomers well. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link]
-
Dolan, J. W. (2022). LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]
- McCalley, D. V. (2010).Study of the selectivity, mass transfer and silanol activity of alkyl-bonded silica and polar-embedded phases. Journal of Chromatography A.
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Sources
- 1. sielc.com [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Catalyst deactivation in the synthesis of 3-Amino-4-hydroxybenzoic acid
Executive Summary: The Deactivation Landscape
In the industrial synthesis of 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) , the reduction of 3-nitro-4-hydroxybenzoic acid (3,4-NHBA) over Palladium on Carbon (Pd/C) is the standard yet most volatile unit operation.
While the reaction appears simple (
-
Immediate Activity Loss: Caused by poisoning from upstream halide or sulfur impurities.
-
Asymptotic Stalling: Caused by the accumulation of condensation byproducts (azo/azoxy oligomers) blocking active sites.
-
Physical Attrition: Caused by mechanical grinding of the carbon support or sintering due to thermal spikes (>100°C).
This guide provides a root-cause analysis and recovery protocols for these specific scenarios.
Troubleshooting Guide (Q&A)
Ticket #101: "My reaction starts fast but stalls at ~80% conversion."
Diagnosis: Pore Blocking by Condensation Intermediates (Fouling) This is the most common issue in nitro-reduction. The reaction proceeds via a nitroso and hydroxylamine intermediate.[1] If the surface concentration of hydrogen is insufficient, these intermediates desorb and couple in the bulk solution to form Azoxy and Azo species (colored orange/red). These large, planar molecules re-adsorb strongly onto the Pd/C surface, physically blocking the pores.
Corrective Actions:
-
Increase
Mass Transfer: The reaction is zero-order with respect to the nitro substrate but first-order with respect to hydrogen. You must maximize (gas-liquid mass transfer coefficient).-
Action: Increase agitation speed (RPM) until the vortex pulls gas down, or use a hollow-shaft gassing stirrer.
-
-
Temperature Ramp: Do not start at 95°C. Start at 40-50°C to initiate the reduction, then ramp to 80-90°C only after 50% H2 uptake. This prevents the rapid buildup of intermediates that leads to coupling.
-
Solvent Check: If running in water/base, ensure the pH is >7.5. Acidic conditions can accelerate the rearrangement of hydroxylamine to aminophenols, but neutral/basic conditions favor the direct route if H2 is abundant.
Ticket #102: "The catalyst is inactive upon first addition. No H2 uptake."
Diagnosis: Chemical Poisoning (Halides or Sulfur)
3,4-NHBA is often synthesized by the hydrolysis of 3-nitro-4-chlorobenzoic acid .[2] Residual chloride ions (
Corrective Actions:
-
Feedstock Audit: Measure the chloride content of your 3,4-NHBA starting material. It must be <100 ppm .[3]
-
Wash Protocol: If the precursor is "dirty," perform a re-slurry wash with water at 50°C before hydrogenation.
-
Catalyst Choice: Switch to an Eggshell Pd/C variant. These have active metal only on the exterior, minimizing the diffusion path and making them slightly more resistant to deep-pore poisoning compared to uniform distribution catalysts.
Ticket #103: "Filtration is extremely slow, and the filtrate is gray."
Diagnosis: Support Attrition (Fines Generation) The activated carbon support is breaking down. This is often caused by excessive mechanical shear or "grinding" by the stir bar/impeller over prolonged reaction times.
Corrective Actions:
-
Impeller Design: Switch from a magnetic stir bar (which grinds catalyst against the flask floor) to an overhead stirrer with a pitched-blade turbine .
-
Loading Check: If the reaction is too slow (leading to long stirring times), increase catalyst loading to 5 wt% (dry basis) to finish the reaction in <2 hours.
-
Sintering Check: If you operated >100°C, the Pd crystallites may have sintered (grown), reducing activity and potentially detaching from the carbon support. Keep T < 95°C.
Technical Data & Protocols
Table 1: Critical Process Parameters (CPP) for Stability
| Parameter | Range | Impact on Catalyst |
| Temperature | 50°C (Start) | High T (>100°C) causes sintering; Low T (<40°C) accumulates hydroxylamine. |
| Pressure | 3 - 10 bar | Low pressure (<2 bar) favors azo-coupling (fouling). |
| pH | 7.0 - 9.0 (Adjusted with NaOH) | Low pH (<3) risks Pd leaching; High pH (>12) can degrade the carbon support. |
| Agitation | >1000 RPM (Lab Scale) | Critical. Poor mixing = H2 starvation = Azo formation. |
| Substrate Conc. | 10 - 15 wt% | High conc. increases viscosity, lowering H2 diffusion. |
Standard Operating Procedure (SOP): Hydrogenation of 3,4-NHBA
Objective: Minimize deactivation pathways during synthesis.
-
Preparation: Dissolve 3-nitro-4-hydroxybenzoic acid (1.0 eq) in Water (10 vol). Adjust pH to 7.5–8.0 using 30% NaOH. Solution should be clear orange.
-
Inerting: Charge reactor with 5% Pd/C (5 wt% loading relative to substrate). Seal and purge with
(3x) to remove (prevents immediate oxidation of Pd). -
Reaction:
-
Completion: Once
uptake slows, ramp temperature to 90°C for 60 mins to reduce any residual azo-intermediates. -
Workup: Cool to 25°C. Filter catalyst over Celite/diatomaceous earth to capture fines. Acidify filtrate with HCl to precipitate 3,4-AHBA.
Visualizing the Deactivation Pathways
The following diagram illustrates the competition between the desired hydrogenation pathway and the side-reactions that lead to catalyst deactivation.
Figure 1: Reaction pathway showing how Hydrogen starvation leads to Azo-coupling and subsequent catalyst fouling.[2]
References
-
Dow Chemical Co. (1989).[3] Preparation of 3-amino-4-hydroxybenzoic acids. European Patent EP0206635B1.[5] Link
-
Stutts, K. J., et al. (1989).[6] Electrochemical synthesis of 3-amino-4-hydroxybenzoic acid in aqueous base. Journal of Applied Electrochemistry, 19(3), 349-353.[6] Link
-
Almac Group. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Organic Process Research & Development. Link
-
BenchChem. (2024). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. Link
-
Li, H., et al. (2016). Deactivation behavior of Pd/C catalysts in liquid phase hydrogenation. Applied Catalysis A: General. Link
Sources
- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
- 4. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]
- 5. data.epo.org [data.epo.org]
- 6. scribd.com [scribd.com]
Identification and removal of impurities in 3-Amino-4-hydroxybenzoic acid
Technical Support Center: 3-Amino-4-hydroxybenzoic Acid
Welcome to the technical support center for 3-Amino-4-hydroxybenzoic acid (3,4-AHBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities in 3,4-AHBA. Ensuring the purity of this compound is critical, as even trace impurities can impede downstream applications, such as the formation of high molecular weight polymers.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the highest quality of your product.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, purification, and analysis of 3-Amino-4-hydroxybenzoic acid.
Scenario 1: My final product has a pink, brown, or dark discoloration.
-
Potential Cause 1: Oxidation. 3,4-AHBA, like many aminophenolic compounds, is susceptible to air oxidation, which can form colored quinone-imine type impurities. This process can be accelerated by light, elevated temperatures, or the presence of metallic ions.
-
Recommended Actions:
-
Inert Atmosphere: During the final isolation and drying steps, work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by freeze-pump-thaw cycles, especially during recrystallization.
-
Antioxidants: Consider adding a small amount of a reducing agent or antioxidant, such as sodium bisulfite or ascorbic acid, during the workup or recrystallization process. This must be carefully evaluated to ensure it doesn't introduce new impurities.
-
Storage: Store the final product in an amber vial, under an inert atmosphere, and at reduced temperatures (2-8°C) to prevent long-term degradation.[3]
-
-
Potential Cause 2: Residual Catalysts. If using a hydrogenation method for reduction of the nitro group (e.g., Palladium on carbon), residual catalyst fines can cause discoloration and may catalyze degradation.[2][4]
-
Recommended Actions:
-
Thorough Filtration: After the reaction, ensure the catalyst is completely removed. Filtering the reaction mixture through a pad of Celite® or a similar filter aid can be highly effective.[2] A hot filtration step is often employed to keep the product in solution while removing the catalyst.[4]
-
ICP-MS Analysis: For pharmaceutical applications, use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify residual palladium or other metal catalysts to ensure they are below acceptable limits.
-
Scenario 2: An unknown peak is observed in my HPLC chromatogram.
-
Potential Cause 1: Starting Material or Intermediate Impurity. The most common impurities are often related to the synthetic route. For instance, if synthesizing from 3-nitro-4-chlorobenzoic acid, unreacted starting material or the intermediate 3-nitro-4-hydroxybenzoic acid could be present.[1][4][5]
-
Recommended Actions:
-
Co-injection: Spike your sample with a known standard of the suspected impurity (e.g., 4-hydroxy-3-nitrobenzoic acid). If the peak area of the unknown increases, you have confirmed its identity.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, allowing you to propose a structure based on potential side reactions or unreacted intermediates.
-
Review Synthesis Stoichiometry: Ensure that reagents were used in the correct molar ratios. For example, incomplete reduction of the nitro group can occur if the hydrogen pressure or catalyst load is insufficient.[4]
-
-
Potential Cause 2: Isomeric Impurities. Impurities with the same molecular weight but different structures, such as 4-amino-3-hydroxybenzoic acid, can be difficult to separate. Over-nitration during an early synthetic step can also lead to dinitro impurities.[1][5]
-
Recommended Actions:
-
Optimize HPLC Method: Modify your HPLC method to improve resolution. This can involve changing the mobile phase composition, gradient slope, column temperature, or using a different column chemistry (e.g., PFP or HILIC).
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help differentiate between isomers if they have different elemental compositions or can be fragmented into unique daughter ions.
-
-
Potential Cause 3: Degradation Product. As mentioned, oxidation can lead to new impurities over time.
-
Recommended Actions:
-
Forced Degradation Study: To proactively identify potential degradation products, subject a sample of your 3,4-AHBA to stress conditions (e.g., acid, base, peroxide, heat, light). Analyze the stressed samples by LC-MS to characterize the degradation products. This is a standard practice in pharmaceutical development.
-
Impurity Identification Workflow
The following diagram outlines a logical workflow for identifying an unknown impurity detected during analysis.
Caption: A workflow for impurity identification and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in synthetically produced 3-Amino-4-hydroxybenzoic acid?
The impurities are highly dependent on the synthetic route. A common route involves the nitration of a p-halobenzoic acid, followed by hydrolysis and then reduction.[1][2][5]
| Impurity Name | Typical Origin | Identification Method |
| 4-Chloro-3-nitrobenzoic acid | Unreacted starting material | HPLC, LC-MS |
| 3-Nitro-4-hydroxybenzoic acid | Unreacted intermediate from the hydrolysis step[4][6] | HPLC, LC-MS |
| Isomeric Aminohydroxybenzoic acids | Non-selective reactions or starting material impurities | HPLC (with optimized method), LC-MS |
| Dinitro-hydroxybenzoic acids | Over-nitration during the nitration step[1] | LC-MS |
| Residual Palladium (Pd) | Incomplete removal of hydrogenation catalyst[2][4] | ICP-MS |
| Oxidation Products (e.g., quinones) | Air/light exposure during workup or storage | HPLC, LC-MS |
Q2: What is the best method for purifying crude 3-Amino-4-hydroxybenzoic acid?
For most lab-scale and industrial preparations, recrystallization is the most effective and economical method. The key is selecting an appropriate solvent system.[1]
-
Rationale: 3,4-AHBA has moderate polarity. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Recommended Solvents: Aqueous solutions, often with pH adjustment, are commonly used. The compound can be dissolved in a dilute basic solution, treated with activated carbon to remove colored impurities, filtered, and then precipitated by acidifying the filtrate to the isoelectric point (around pH 4-5).[4] Water or ethanol/water mixtures can also be effective.
-
Column Chromatography: For removing persistent impurities or for very high purity requirements, silica gel column chromatography can be used. A mobile phase of dichloromethane and methanol is often effective.[6]
Q3: How should I store 3-Amino-4-hydroxybenzoic acid to ensure its stability?
To prevent degradation, especially oxidation and discoloration, follow these storage guidelines:
-
Temperature: Store in a refrigerator at 2-8°C. For long-term storage (months), -20°C is recommended.
-
Atmosphere: Displace air in the container with an inert gas like argon or nitrogen before sealing.
-
Light: Use an amber or opaque container to protect the compound from light.
-
Container: Use a tightly sealed, clean glass vial.
Q4: Which analytical technique is best for routine purity assessment?
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for routine purity analysis and quantification of impurities.
-
Typical Conditions: A C18 reversed-phase column is most common. A mobile phase consisting of an acetonitrile and water (with a pH modifier like formic acid or a buffer) gradient is typically effective.[4]
-
Detection: UV detection at a wavelength around 254 nm is suitable for aromatic compounds like 3,4-AHBA and its likely impurities.[4]
Detailed Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the analysis of 3,4-AHBA. It may require optimization for your specific impurity profile.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of 3,4-AHBA and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile. Sonicate if necessary to ensure complete dissolution.
Protocol 2: Recrystallization for Purification
This protocol describes a common acid-base recrystallization procedure to remove both acidic and colored impurities.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the crude 3,4-AHBA in a minimal amount of 1 M sodium hydroxide (NaOH) solution with gentle warming and stirring. Use approximately 10-15 mL of solution per gram of crude material.[4]
-
Decolorization: Add a small amount (approx. 1-2% by weight of the crude product) of activated carbon to the warm solution.
-
Hot Filtration: Swirl the mixture and keep it warm for 5-10 minutes. Perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Precipitation: Transfer the warm, clear filtrate to a clean beaker and cool it in an ice bath. While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise until the pH of the solution is between 4 and 5. The 3,4-AHBA will precipitate as a solid.
-
Isolation: Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water (0-5°C) to remove residual acid and salts.[4]
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.
-
Purity Check: Analyze the dried product by HPLC (Protocol 1) and measure its melting point to confirm purity.
References
- CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
- US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
-
Takeda, K., et al. (2021). Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. Microbial Cell Factories. [Link]
-
EP0206635B1 - Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office. [Link]
-
3-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 65083. PubChem. [Link]
-
Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office - EP 0206635 A1. [Link]
-
HPLC Methods for analysis of 4-Hydroxybenzoic acid. HELIX Chromatography. [Link]
-
CAS No : 1571-72-8 | Product Name : 3-Amino-4-hydroxybenzoic Acid. Pharmaffiliates. [Link]
Sources
- 1. US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 3-Amino-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
High-Performance Bioplastic Monomers: 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA) vs. Conventional Aromatics
Topic: 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA) vs. Other Monomers for High-Performance Bioplastics Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals
Executive Summary
While the bioplastics market has historically been dominated by aliphatic polyesters like Polylactic Acid (PLA) and Polyhydroxyalkanoates (PHAs), these materials often fail to meet the thermal and mechanical demands of aerospace, electronics, and automotive applications.
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) represents a paradigm shift toward bio-based super-engineering plastics . Unlike PLA or FDCA, 3,4-AHBA is a precursor to Polybenzoxazoles (PBOs) —a class of polymers exhibiting ultra-high thermal stability (
Monomer Profile: 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA)[1][2][3][4][5][6]
Chemical Identity & Functionality[1][7][8][9]
-
Structure: An AB-type monomer containing an amine group (-NH
) at position 3, a hydroxyl group (-OH) at position 4, and a carboxylic acid (-COOH) at position 1. -
Reactivity: The ortho-aminophenol moiety allows for cyclodehydration reactions to form benzoxazole rings, imparting extreme rigidity and heat resistance to the polymer backbone.
-
Bio-Source: Biosynthesized from glucose/xylose via the shikimate pathway in Streptomyces species (e.g., S. griseus, S. lividans).
Biosynthetic Pathway (Mechanism)
The production of 3,4-AHBA is distinct from standard fermentation products like lactic acid. It involves a specific branch of the shikimate pathway utilizing aminoDAHP synthase.
Figure 1: Biosynthetic pathway of 3,4-AHBA in Streptomyces. The GriI and GriH enzymes catalyze the condensation of intermediates with aspartate-4-semialdehyde.
Comparative Analysis
Vs. 4-Hydroxybenzoic Acid (4-HBA)
Context: 4-HBA is the primary monomer for commercial Liquid Crystal Polymers (LCPs) like Vectra®.
-
Chemistry: 4-HBA forms polyester linkages (-COO-). 3,4-AHBA forms benzoxazole heterocyclic rings.
-
Performance: The benzoxazole ring of 3,4-AHBA provides superior hydrolytic stability compared to the ester linkage of 4-HBA, which is susceptible to hydrolysis at high pH/temperature.
-
Thermal: Poly(3,4-AHBA) derivatives exhibit higher glass transition temperatures (
) due to restricted chain rotation.
Vs. Furan-2,5-dicarboxylic Acid (FDCA)
Context: FDCA is the bio-based replacement for Terephthalic acid (in PET -> PEF).
-
Application: FDCA is excellent for packaging (gas barrier) but degrades < 250°C. 3,4-AHBA is designed for structural applications > 300°C.
-
Crystallinity: FDCA polymers (PEF) are semi-crystalline but slow to crystallize. 3,4-AHBA polymers (PBOs) are often lyotropic liquid crystalline, allowing for self-reinforcement during spinning.
Performance Data Summary
Table 1: Thermal and Mechanical Properties Comparison
| Property | Poly(3,4-AHBA) (PBO Type) | Poly(4-HBA) (LCP Type) | PEF (FDCA-based) | PLA (Standard Bio) |
| Primary Structure | Benzoxazole Ring | Aromatic Polyester | Furan Polyester | Aliphatic Polyester |
| Glass Transition ( | 300°C - 400°C | 110°C - 180°C | ~87°C | 55°C - 60°C |
| Decomposition ( | > 550°C | ~450°C | ~360°C | ~250°C |
| Young's Modulus | 100 - 280 GPa (Fiber) | 10 - 40 GPa | 3 - 6 GPa | 3 - 4 GPa |
| Hydrolytic Stability | Excellent (Acid/Base resistant) | Moderate (Ester hydrolysis) | Good | Poor |
| Bio-Sourcing | Streptomyces fermentation | Chemical or Bio-Lignin | Carbohydrate dehydration | Corn starch fermentation |
Data Sources: Ali et al. (2017), Macromolecules (Standard PBO data), and comparative literature on PEF/PLA.
Experimental Protocols
Protocol A: Polymerization of 3,4-AHBA (Solution Polycondensation)
Objective: Synthesize Poly(2,5-benzoxazole) via polyphosphoric acid (PPA) solvent method. This method drives the cyclodehydration required to form the benzoxazole ring.
Materials:
-
Monomer: 3-Amino-4-hydroxybenzoic acid hydrochloride (Purified >99%).
-
Solvent/Catalyst: Polyphosphoric acid (PPA) (83%
content). -
Reagent:
powder (to adjust PPA concentration).
Step-by-Step Workflow:
-
Dehydrochlorination: Dissolve 3,4-AHBA·HCl in PPA at 60°C under nitrogen flow for 12 hours to remove HCl gas.
-
Initial Polymerization: Raise temperature to 120°C. Add
to increase PPA concentration to ~85% (ensures water removal). Stir for 4 hours. -
Cyclization: Increase temperature to 180°C - 200°C and stir for 12–24 hours. The solution will become viscous and exhibit "stir-opalescence" (indicating liquid crystallinity).
-
Precipitation: Pour the hot polymer solution into a large excess of water. The polymer precipitates as a fibrous solid.
-
Purification: Wash the precipitate repeatedly with water and 5% sodium bicarbonate solution (to neutralize residual acid).
-
Drying: Dry in a vacuum oven at 100°C for 24 hours.
Validation:
-
FTIR: Look for disappearance of Amide I/II bands and appearance of Benzoxazole ring stretch at ~1620 cm⁻¹ and 1050 cm⁻¹.
-
Viscosity: Measure inherent viscosity in methanesulfonic acid (MSA) at 30°C. Target > 2.0 dL/g for fiber spinning.
Protocol B: Polymerization Mechanism Visualization
Figure 2: Two-step mechanism: Formation of the amide linkage followed by thermal cyclodehydration to the benzoxazole ring.
Conclusion & Future Outlook
3-Amino-4-hydroxybenzoic acid is not a replacement for commodity packaging plastics. It is a specialized monomer for next-generation bio-composites requiring resistance to extreme environments.
-
Key Advantage: It bridges the gap between biological sourcing and ultra-high performance (comparable to Zylon® or Kevlar®).
-
Challenge: Current fermentation yields in Streptomyces are in the g/L range. Metabolic engineering (overexpression of griI/griH genes) is the critical path for commercial viability.
Researchers should prioritize 3,4-AHBA when the target application demands a
References
-
Ali, M. A., et al. (2017).[1] "Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid." Journal of Polymer Research. Link
-
Niimi-Nakamura, S., et al. (2022). "3-Amino-4-hydroxybenzoic acid production from glucose and/or xylose via recombinant Streptomyces lividans." Journal of General and Applied Microbiology. Link
-
Noda, S., et al. (2026).[2] "Genome-Scale Modeling-Guided Metabolic Engineering Enables Heterologous Production of 3-Amino-4-hydroxybenzoic Acid in Streptomyces thermoviolaceus."[3][2] Microorganisms. Link
-
Ueda, M., et al. (1986). "Synthesis of poly(benzoxazole)s by direct polycondensation... using phosphorus pentoxide/methanesulfonic acid."[4] Journal of Polymer Science Part A. Link
-
PubChem. (2025). "3-Amino-4-hydroxybenzoic acid Compound Summary." National Library of Medicine. Link
Sources
Validation of analytical methods for 3-Amino-4-hydroxybenzoic acid quantification
[1]
Executive Summary: The Analytical Decision Matrix
Quantifying 3-Amino-4-hydroxybenzoic acid (3,4-AHBA; CAS 1571-72-8) presents a specific set of challenges due to its amphoteric nature and susceptibility to oxidation. As a precursor in the biosynthesis of grixazone and a potential genotoxic impurity in pharmaceutical intermediates, its analysis requires rigorous validation.
This guide compares the two dominant analytical architectures: HPLC-UV (for routine quality control and high-concentration synthesis monitoring) and LC-MS/MS (for trace impurity profiling and complex biological matrices).
| Feature | HPLC-UV (Method A) | LC-MS/MS (Method B) |
| Primary Use Case | Raw material release, Synthesis monitoring (>0.1%) | Genotoxic impurity screening, Metabolic profiling (<1 ppm) |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.5 ng/mL |
| Matrix Tolerance | Low (Requires extraction/cleanup) | High (Specific MRM transitions) |
| Cost/Sample | Low | High |
| Critical Risk | Co-elution of structural isomers | Matrix effects (Ion suppression) |
Chemical Context & Stability Considerations
Before selecting a method, the analyst must understand the molecule's behavior in solution. 3,4-AHBA contains three ionizable groups: a carboxyl group (
-
The pH Trap: At neutral pH, the molecule exists in a zwitterionic equilibrium, leading to poor retention and peak splitting on standard C18 columns. Expert Insight: Acidic mobile phases (pH < 3.0) are essential to suppress carboxyl ionization and protonate the amine, ensuring the molecule behaves as a cation/neutral species for consistent retention.
-
Oxidative Instability: The ortho-aminophenol moiety is electron-rich and prone to rapid oxidation to quinone imines. All standard solutions should be prepared with 0.1% ascorbic acid or sodium metabisulfite if stored for >4 hours.
Method A: HPLC-UV (The QC Workhorse)
This method is optimized for robustness in manufacturing environments. It relies on the strong UV absorption of the benzene ring at 254 nm.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm). Note: End-capping is critical to prevent amine tailing.
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 2.5 adjusted with
). -
Solvent B: Acetonitrile (HPLC Grade).
-
-
Isocratic Elution: 85% A / 15% B.
-
Temperature: 30°C.
-
Detection: UV-Vis @ 254 nm.
Validation Performance Data
Based on ICH Q2(R2) criteria.
| Parameter | Result | Notes |
| Linearity ( | > 0.9995 | Range: 10 – 200 µg/mL |
| Precision (RSD) | 0.8% (n=6) | System suitability requirement: < 2.0% |
| LOD | 0.08 µg/mL | Signal-to-Noise ratio 3:1 |
| LOQ | 0.25 µg/mL | Signal-to-Noise ratio 10:1 |
| Recovery | 98.5% - 101.2% | Spiked into placebo matrix |
Expert Commentary: While robust, this method struggles if the sample contains the structural isomer 4-amino-3-hydroxybenzoic acid . If isomer separation is required, the buffer pH must be tuned to 4.0, or a Phenyl-Hexyl column should be employed to exploit
Method B: LC-MS/MS (Trace Analysis)
For biological matrices (e.g., Streptomyces fermentation broth) or genotoxic impurity screening, UV detection lacks the necessary selectivity.
Experimental Protocol
-
Instrument: Thermo Q-Exactive or Sciex Triple Quad 6500+.
-
Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm). Note: T3 bonding withstands 100% aqueous phases, crucial for retaining polar aminobenzoates.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 0-1 min (2% B); 1-5 min (2% to 40% B); 5-7 min (95% B).
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
Mass Spectrometry Transitions (MRM)
The protonated molecular ion
| Transition (m/z) | Collision Energy (eV) | Role | Mechanism |
| 154.0 | 15 | Quantifier | Loss of |
| 154.0 | 25 | Qualifier | Loss of |
Validation Performance Data
| Parameter | Result | Notes |
| Linearity ( | > 0.9990 | Range: 1 – 1000 ng/mL |
| Precision (RSD) | 3.5% | Higher variability due to matrix effects |
| LOD | 0.5 ng/mL | |
| LOQ | 1.5 ng/mL | |
| Matrix Effect | -12% | Ion suppression observed; use deuterated internal standard if possible. |
Validation Workflow & Logic
The following diagram illustrates the decision logic and validation lifecycle required to ensure the chosen method meets regulatory standards (ICH Q2(R2)).
Caption: Logical flow for selecting and validating the analytical method based on sensitivity requirements and ICH Q2(R2) guidelines.
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
- CN Patent 105237423A. (2016). Preparation method of 3-amino-4-hydroxybenzoic acid.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65083, 3-Amino-4-hydroxybenzoic acid. PubChem.[4] [Link]
-
NIST. (2025). 3-Amino-4-hydroxybenzoic acid Mass Spectrum. NIST Chemistry WebBook. [Link]
-
SIELC Technologies. (2018).[5] Separation of 3-Amino-4-hydroxybenzoic acid on Newcrom R1 HPLC column. SIELC Applications. [Link]
Isomeric Effects of Aminohydroxybenzoic Acids on Polymer Properties
The following guide provides an in-depth technical comparison of aminohydroxybenzoic acid (AHBA) isomers in polymer synthesis, focusing on the structural and functional divergences between 3-amino-4-hydroxybenzoic acid (3,4-AHBA) and 4-amino-3-hydroxybenzoic acid (4,3-AHBA) .
A Comparative Technical Guide for High-Performance Polymer Design
Executive Summary: The Isomeric Trade-Off
In the design of high-performance polybenzoxazoles (PBOs) and poly(hydroxyamide)s (PHAs), the choice between 3-amino-4-hydroxybenzoic acid (3,4-AHBA) and 4-amino-3-hydroxybenzoic acid (4,3-AHBA) is not merely structural—it is the primary determinant of the processability-performance ratio .
-
3,4-AHBA (The "Kinked" Isomer): Historically favored for bio-based PBOs. It typically yields poly(2,5-benzoxazole) linkages.[1][2] The meta-position of the amine relative to the carboxylic acid creates a "crankshaft" geometry, enhancing solubility and melt-processability at the cost of ultimate tensile modulus.
-
4,3-AHBA (The "Linear" Isomer): A structural analog that yields poly(2,6-benzoxazole) linkages. The para-position of the amine facilitates a rigid-rod conformation, maximizing chain packing, crystallinity, and thermal stability (Tg), often rendering the polymer insoluble and requiring aggressive solvent systems (e.g., polyphosphoric acid).
Chemical Architectures & Synthesis Pathways
The divergence in polymer properties begins at the monomeric level. The specific orientation of the amino (-NH2) and hydroxyl (-OH) groups relative to the carboxylic acid (-COOH) dictates the linearity of the final polymer backbone.
Comparative Synthesis Pathway (Graphviz)
The following diagram illustrates the parallel synthesis routes. Note the structural difference in the intermediate PHA and the final PBO ring orientation.
Caption: Synthesis pathways of AHBA isomers showing the transition from monomer geometry to polymer chain topology.
Comparative Performance Analysis
The following data aggregates experimental findings comparing polymers derived from these specific isomeric geometries.
Table 1: Thermal and Mechanical Properties
Data representative of poly(benzoxazole) and poly(benzoxazole-imide) copolymers derived from respective isomer geometries.[3]
| Property | 3,4-AHBA Derived (2,5-Linkage) | 4,3-AHBA Derived (2,6-Linkage) | Scientific Rationale |
| Glass Transition (Tg) | 275°C – 305°C | 340°C – 365°C | The 2,6-linkage (para) reduces free volume and inhibits chain rotation more effectively than the 2,5-linkage (meta). |
| Thermal Decomposition (Td5%) | ~510°C | ~560°C | Higher lattice energy in the linear 4,3-isomer lattice delays thermal degradation onset. |
| Tensile Modulus | 2.1 – 2.9 GPa | 3.5 – 5.0 GPa+ | Rigid-rod conformation of 4,3-AHBA allows for higher chain orientation and crystallinity. |
| Solubility (Precursor) | Good (NMP, DMSO, DMAc) | Limited (Requires LiCl/CaCl2 additives) | "Kinked" 3,4-structure disrupts packing, allowing solvent penetration. |
| Dielectric Constant (k) | ~2.8 - 3.1 | ~2.4 - 2.6 | Higher free volume in the amorphous regions of the 4,3-isomer (if not fully crystallized) can lower k, though crystallinity often increases it. |
Key Insight: The "Isomeric Effect" on Crystallinity
Research indicates that 4,3-AHBA derivatives exhibit significantly higher crystallinity than 3,4-AHBA derivatives. The linear symmetry of the 4-amino/1-carboxy axis allows the polymer chains to pack into dense nematic liquid-crystalline domains. In contrast, the 3-amino/1-carboxy axis of 3,4-AHBA introduces a zig-zag defect that frustrates crystallization, which is advantageous for membrane applications requiring flexibility but detrimental for structural fiber applications.
Experimental Protocol: High-Fidelity Synthesis
Method: Silylated Low-Temperature Solution Polycondensation Objective: To synthesize high-molecular-weight poly(hydroxyamide) precursors without the use of corrosive polyphosphoric acid (PPA), ensuring precise control over stoichiometry.
Reagents
-
Monomer: 3,4-AHBA or 4,3-AHBA (Recrystallized from ethanol/water).
-
Silylating Agent: Trimethylchlorosilane (TMSCl).
-
Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP).
-
Base: Pyridine (Acid acceptor).
Step-by-Step Workflow
-
Monomer Activation (In-Situ Silylation):
-
Polycondensation:
-
Cool solution to -10°C.
-
Add equimolar amount of diacid chloride (if making copolymer) or activate the carboxylic acid of the AHBA (if homopolymerizing) using triphenyl phosphite (TPP) and pyridine.
-
Critical Control: Maintain temperature < 0°C for the first hour to favor amide formation over ester formation.
-
Raise to 100°C for 3 hours to drive molecular weight growth.
-
-
Isolation:
-
Precipitate the viscous solution into methanol/water (1:1).
-
Wash the fiber-like precipitate with hot methanol to remove residual pyridine/TPP.
-
Dry at 80°C under vacuum.
-
-
Thermal Cyclization (The "Cure"):
-
Cast the PHA precursor into a film.
-
Stepwise heating: 100°C (1h) → 200°C (1h) → 300°C (1h) → 350°C (30 min) under vacuum.
-
Observation: The film will darken and become insoluble as the oxazole ring closes.
-
References
-
Nag, A., et al. (2019).[1][2] High-Performance Poly(Benzoxazole/Benzimidazole) Bio-Based Plastics with Ultra-Low Dielectric Constant from 3-Amino-4-Hydroxybenzoic Acid.[1][8] Polymer Degradation and Stability.[1][8][9][10] Link
-
Tsuji, M., et al. (2017). Synthesis of Thermotropic Polybenzoxazole Using 3-Amino-4-Hydroxybenzoic Acid. Journal of Polymer Research. Link[1]
-
Kubota, S., et al. (2021). A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. Metabolic Engineering Communications. Link
-
Hsiao, S.H., & Chiou, J.H. (2001).[1] Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry. Link
-
Wolfe, J.F. (1988). Polybenzothiazoles and Polybenzoxazoles.[11] Encyclopedia of Polymer Science and Engineering. Link
Sources
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. dspace.jaist.ac.jp [dspace.jaist.ac.jp]
- 3. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4 Hydroxybenzoic Acid - Explore the Science & Experts | ideXlab [idexlab.com]
- 9. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comprehensive Comparative Guide to the Reactivity of Aminobenzoic Acid Isomers
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Focus: Reactivity profiling, mechanistic causality, and experimental validation of ortho-, meta-, and para-aminobenzoic acids.
Executive Summary & Structural Context
Aminobenzoic acids are versatile amphoteric building blocks extensively utilized in the synthesis of pharmaceuticals (e.g., benzocaine, procaine), azo dyes, and biologically active scaffolds,[1]. The structural isomers—2-aminobenzoic acid (ortho/anthranilic acid), 3-aminobenzoic acid (meta), and 4-aminobenzoic acid (para/PABA)—exhibit drastically different chemical reactivities. These differences are not arbitrary; they are strictly governed by the relative positioning of the electron-donating amino group (
This guide provides an objective, data-driven comparison of their physicochemical properties, reaction kinetics, and mechanistic behaviors, supported by self-validating experimental protocols.
Physicochemical Profiling and Protonation Dynamics
The reactivity of these isomers is fundamentally linked to their acid-base chemistry. Because they possess both basic (amino) and acidic (carboxylic) moieties, they exist as zwitterions in aqueous solutions.
Comparative Data Table: Acidity and Kinetics
| Property / Metric | Ortho-Isomer (Anthranilic Acid) | Meta-Isomer (3-ABA) | Para-Isomer (PABA) |
| ~ 2.1 (Strongest Acid)[3] | ~ 3.07[2] | ~ 2.40[4] | |
| ~ 4.8 | ~ 4.7 | ~ 4.9[4] | |
| Gas-Phase Protonation Site | Amine (N-protonation)[3] | Amine (N-protonation)[3] | Carbonyl (O-protonation)[3] |
| Aqueous Protonation Site | Amine (N-protonation) | Amine (N-protonation) | Amine (N-protonation) |
| EAS Iodination Rate ( | 395 (Fastest)[5] | 10 (Slowest)[5] | 25 (Moderate)[5] |
| Metal Complexation Stability | Highest (Chelate effect)[6] | Low | Low |
The Causality of Protonation Sites
Understanding where a proton attaches is critical for predicting reactivity in acid-catalyzed environments. Infrared multiple photon dissociation (IRMPD) spectroscopy reveals a fascinating divergence in the gas phase: PABA favors O-protonation (on the carboxylic acid), whereas the ortho and meta isomers favor N-protonation [3].
The Mechanistic "Why": In PABA, the para-positioned amino group donates electron density through the
Comparative Reactivity Profiles
Electronic and steric factors governing aminobenzoic acid isomer reactivity.
Nucleophilic Acyl Substitution (Fischer Esterification)
Esterification is a cornerstone reaction for these molecules, particularly in the synthesis of local anesthetics from PABA[1].
-
Performance Ranking: Meta > Ortho > Para
-
Mechanistic Causality: Fischer esterification is acid-catalyzed and depends heavily on the electrophilicity of the carbonyl carbon. PABA exhibits the slowest reaction kinetics [7]. The electron-donating amino group in the para position pushes electron density into the carbonyl carbon via resonance, drastically reducing its electrophilicity and making it less susceptible to nucleophilic attack by the alcohol[7]. The meta-isomer lacks this direct resonance deactivation, resulting in faster esterification rates.
Electrophilic Aromatic Substitution (EAS)
When subjected to EAS, such as rapid iodination using iodine monochloride (
-
Performance Ranking: Ortho (
) >> Para ( ) > Meta ( )[5]. -
Mechanistic Causality: The
group is strongly ortho/para directing, while the group is meta directing. In the ortho-isomer, these directing effects synergize perfectly to activate specific ring positions, leading to exceptionally fast kinetics[5]. In the meta-isomer, the directing effects conflict, leading to the lowest overall reactivity toward the electrophile.
Metal Complexation
Despite the ortho-isomer having a lower basicity at the amino group compared to the para-isomer, it forms the most highly stable transition metal complexes (e.g., with
Experimental Methodologies
To objectively validate the reactivity differences, the following self-validating protocols are designed for implementation in a standard analytical laboratory.
Protocol A: HPLC-Monitored Kinetic Esterification Comparison
This protocol isolates the electronic effects on the carbonyl carbon by tracking the rate of ester formation across the three isomers under identical conditions.
Step-by-step experimental workflow for comparative esterification kinetics.
Step-by-Step Procedure:
-
Preparation: In three separate, dry 50 mL round-bottom flasks, dissolve 10.0 mmol of ortho-, meta-, and para-aminobenzoic acid, respectively, in 25.0 mL of absolute ethanol.
-
Catalyst Addition: Add exactly 1.0 mL of concentrated sulfuric acid (
) dropwise to each flask while stirring. Note: The acid acts as both the catalyst and protonates the amine, ensuring uniform starting species. -
Reflux Initiation: Submerge all three flasks in a single temperature-controlled oil bath set to 80°C to ensure identical thermal exposure. Begin timing once the internal temperature reaches reflux.
-
Aliquot Sampling: At
minutes, withdraw a 100 aliquot from each reaction vessel. -
Quenching: Immediately inject each aliquot into a pre-prepared vial containing 1.0 mL of cold, saturated sodium bicarbonate (
) solution to neutralize the acid catalyst and halt the reaction. -
HPLC Quantification: Analyze the quenched samples using Reverse-Phase HPLC (C18 column, UV detection at 254 nm). Use a mobile phase gradient of Water/Acetonitrile (with 0.1% TFA).
-
Data Analysis: Plot the concentration of the ester product versus time. The initial slope of the curve will yield the relative rate constants, validating that PABA is the slowest to esterify due to resonance deactivation[7].
Protocol B: pH-Potentiometric Titration for Microscopic Determination
To validate the acidity differences caused by the ortho-effect and resonance.
Step-by-Step Procedure:
-
Prepare 0.01 M aqueous solutions of each isomer in a background electrolyte of 0.1 M
to maintain constant ionic strength[6]. -
Maintain the solutions in a thermostatic jacketed vessel at exactly
under a nitrogen atmosphere to prevent absorption. -
Titrate with standardized 0.1 M
(for ) and 0.1 M (for ) using an automated potentiometric titrator. -
Calculate the macroscopic
values from the inflection points of the titration curves. The data will confirm that the ortho-isomer has the lowest (~2.1) due to the stabilization of the conjugate base via intramolecular hydrogen bonding[3].
References
-
PARA-AMINOBENZOIC ACID Ataman Kimya URL:[Link]
-
Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study National Institutes of Health (NIH) URL: [Link]
-
In aminobenzoic acid, do we have three different pKa's? Chemistry Stack Exchange URL:[Link]
-
RAPID IODINATION OF THE ISOMERS OF AMINOBENZOIC ACID IN AQUEOUS MEDIUM BY IODINE MONOCHLORIDE USING HYDRODYNAMIC VOLTAMMETRY: REGIOSPECIFICITY EFFECT SlideShare URL:[Link]
-
Protolytic and Complexing Properties of Some Isomeric Aromatic Amino Acids in Aqueous Solution SNV63 URL:[Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications National Institutes of Health (NIH) URL: [Link]
-
The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives Semantic Scholar URL: [Link]
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. RAPID IODINATION OF THE ISOMERS OF AMINOBENZOIC ACID IN AQUEOUS MEDIUM BY IODINE MONOCHLORIDE USING HYDRODYNAMIC VOLTAMMETRY: REGIOSPECIFICITY EFFECT | PDF [slideshare.net]
- 6. Zharkov [snv63.ru]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Cross-Validation of Experimental and Computational Results for 3-Amino-4-hydroxybenzoic Acid
This guide serves as an advanced technical resource for validating the structural integrity and purity of 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) . It integrates empirical data with density functional theory (DFT) predictions to establish a rigorous quality control framework.
Executive Summary: The Structural Imperative
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a critical bifunctional monomer used in the synthesis of high-performance polybenzoxazoles (PBO) and as a specialized matrix for MALDI-TOF mass spectrometry of carbohydrates. Its performance relies heavily on isomeric purity; even trace amounts of its isomer, 4-amino-3-hydroxybenzoic acid , can disrupt polymer chain propagation or alter ionization efficiency.
This guide outlines a self-validating protocol where computational modeling (DFT) serves as the "digital twin" to benchmark experimental results (IR, Raman, XRD), ensuring the material meets the stringent requirements for drug development and materials science.
Comparative Analysis: 3,4-AHBA vs. Isomeric Alternatives
The primary challenge in deploying 3,4-AHBA is distinguishing it from its positional isomers. The table below contrasts 3,4-AHBA with its most common analog.
Table 1: Physicochemical & Functional Comparison
| Feature | 3-Amino-4-hydroxybenzoic acid (Target) | 4-Amino-3-hydroxybenzoic acid (Alternative) |
| CAS Number | 1571-72-8 | 2374-03-0 |
| Functional Role | PBO Precursor: Forms benzoxazole rings via cyclodehydration. MALDI Matrix: High absorptivity for carbohydrate ionization. | Pharma Intermediate: Precursor for Tafamidis (amyloidosis drug). |
| Electronic Character | Higher HOMO energy (more nucleophilic amino group). | Lower HOMO energy; less prone to oxidative polymerization. |
| Solubility Profile | Moderate in water; soluble in dilute alkali/acid. | Slightly lower aqueous solubility due to intramolecular H-bonding. |
| Key Spectral Marker |
Computational Framework (The Digital Standard)
To validate experimental data, we first establish a theoretical baseline. This protocol uses Density Functional Theory (DFT) to predict the "ideal" spectral and geometric properties of 3,4-AHBA.[1]
Computational Protocol
-
Software: Gaussian 09/16 or ORCA.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic vibrational analysis.
-
Basis Set: 6-311++G(d,p) – Diffuse functions (++) are critical for describing the lone pairs on Oxygen and Nitrogen.
-
Solvation Model: IEFPCM (Water or Ethanol) to match experimental solvent conditions.
Workflow Diagram (DOT)
The following diagram illustrates the iterative loop between computational prediction and experimental verification.
Figure 1: The dual-stream validation workflow coupling empirical analysis with DFT predictions.
Experimental Validation Protocols
Vibrational Spectroscopy (IR/Raman)
Objective: Confirm functional group integrity and rule out oxidation byproducts.
-
Protocol:
-
Sample Prep: Mix 1 mg 3,4-AHBA with 100 mg KBr (IR grade). Press into a translucent pellet.
-
Acquisition: Record from 4000–400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).
-
Key Markers (Experimental vs. Scaled DFT):
-
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled DFT Frequency (cm⁻¹) | Validation Criteria |
| 3350–3450 (Broad) | ~3420 | Confirm H-bonding network. | |
| 3380 / 3310 | 3395 / 3320 | Doublet confirms primary amine. | |
| 1670–1690 | 1685 | Shift indicates dimer formation. | |
| 1620 | 1615 | Distinguishes from OH bending. |
-
Causality: The scaling factor (typically 0.961 for B3LYP) corrects for the harmonic approximation error in DFT. A deviation >20 cm⁻¹ after scaling suggests an impurity or a different polymorph.
X-Ray Diffraction (XRD)
Objective: Verify crystalline phase and polymorph stability.
-
Protocol:
-
Mount: Finely ground powder on a zero-background holder.
-
Scan: 2
range 5°–50°, step size 0.02°. -
Analysis: Compare unit cell parameters with the Crystallography Open Database (COD) or generated cif from DFT geometry optimization (if periodic boundary conditions were used).
-
-
Self-Validation: The experimental powder pattern must match the simulated pattern derived from the single-crystal data. Extra peaks indicate the presence of the 4-amino-3-hydroxy isomer or residual starting material (3-nitro-4-hydroxybenzoic acid).
Synthesis & Purification (The Control Variable)
To ensure the "Experimental" side of the validation is robust, the synthesis must be controlled.
Recommended Route: Catalytic Hydrogenation of 3-nitro-4-hydroxybenzoic acid.[2]
-
Dissolution: Dissolve precursor in aqueous NaOH (pH adjusted to ~8-9).
-
Reduction: Add 5% Pd/C catalyst. Hydrogenate at 0.5–1.5 MPa, 95–100°C.[2]
-
Purification (Critical):
-
Filter catalyst hot.[2]
-
Acidify filtrate with HCl to pH 4–5 to precipitate the free acid.
-
Recrystallization: Use water/ethanol. Note: 3,4-AHBA is sensitive to oxidation; perform drying under vacuum or inert atmosphere.
-
Why this route? Iron reduction (Fe/HCl) often leaves paramagnetic iron residues that broaden NMR signals and quench fluorescence, interfering with downstream validation.
References
-
PubChem. 3-Amino-4-hydroxybenzoic acid | C7H7NO3.[3] National Library of Medicine. [Link]
-
Crystallography Open Database. Crystal Structure of 3-Amino-4-hydroxybenzoic acid. [Link]
-
SIELC Technologies. HPLC Separation of 3-Amino-4-hydroxybenzoic acid. [Link]
- Google Patents.CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
Sources
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available 3-Amino-4-hydroxybenzoic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. 3-Amino-4-hydroxybenzoic acid is a key building block in the synthesis of various pharmaceuticals and advanced materials. The presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, creating unwanted byproducts, and compromising the safety and efficacy of the final product. This guide provides a comprehensive framework for benchmarking the purity of commercially available 3-Amino-4-hydroxybenzoic acid, empowering you to make informed decisions when selecting a supplier.
We will delve into the critical analytical techniques for purity assessment, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, we will explore the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the structural elucidation of unknown impurities. This guide is designed to be a practical resource, providing not only the "how" but also the "why" behind the experimental choices, ensuring scientific integrity and trustworthiness in your analytical endeavors.
The Importance of Purity: Understanding Potential Impurities
The quality of 3-Amino-4-hydroxybenzoic acid is intrinsically linked to its synthetic route. A common method for its preparation involves the nitration of a p-halobenzoic acid, followed by hydrolysis and subsequent reduction of the nitro group.[1] This process can introduce several potential impurities, including:
-
Starting Materials: Residual amounts of 3-nitro-4-chlorobenzoic acid or other halogenated precursors.
-
Intermediates: Incomplete conversion can lead to the presence of 3-nitro-4-hydroxybenzoic acid.
-
Byproducts: Over-nitration or other side reactions can generate isomeric and other related substances.
-
Degradation Products: The compound may degrade over time, especially when exposed to light, heat, or oxidative conditions.
The presence of these impurities can interfere with subsequent synthetic steps and impact the properties of the final product.[2] Therefore, a robust analytical strategy to identify and quantify these impurities is paramount.
Experimental Workflow for Purity Benchmarking
A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile of 3-Amino-4-hydroxybenzoic acid. The following workflow outlines the key steps:
Detailed Experimental Protocols
Part 1: Stability-Indicating HPLC Method for Purity Determination
A validated, stability-indicating HPLC method is crucial for separating the main component from potential impurities and degradation products.[3] While a specific monograph for 3-Amino-4-hydroxybenzoic acid is not available in the United States Pharmacopeia (USP) or European Pharmacopoeia (EP), a robust method can be developed based on methodologies for similar compounds like p-aminobenzoic acid.[4]
Instrumentation and Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 4.0) (30:70, v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 3-Amino-4-hydroxybenzoic acid sample and transfer it to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies should be performed. The sample should be subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[5] The method should be able to resolve the 3-Amino-4-hydroxybenzoic acid peak from all degradation products.
Part 2: Quantitative NMR (qNMR) for Absolute Purity Assessment
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[6] This is achieved by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.
Instrumentation and Parameters:
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic acid or Terephthalic acid |
| Pulse Angle | 90° |
| Relaxation Delay (d1) | 30 s (at least 5 times the longest T1 of interest) |
| Number of Scans | 16 or higher for good signal-to-noise |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Amino-4-hydroxybenzoic acid sample into a tared NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of DMSO-d6.
-
Vortex the tube until both the sample and the internal standard are completely dissolved.
Purity Calculation:
The purity of the analyte (P_analyte) can be calculated using the following equation:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
Selection of Internal Standard: The choice of the internal standard is critical. It should be soluble in the same deuterated solvent as the analyte, be chemically stable, and have at least one signal that does not overlap with any of the analyte's signals.[7] Maleic acid and terephthalic acid are suitable candidates as their signals in the aromatic region are distinct from those of 3-Amino-4-hydroxybenzoic acid.[6]
Part 3: LC-MS/MS for Impurity Identification
Any unknown peaks observed in the HPLC chromatogram should be investigated to determine their identity. LC-MS/MS is a powerful tool for this purpose, providing both molecular weight and fragmentation information.[8]
Instrumentation and Conditions:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent |
| Column | Same as HPLC method |
| Mobile Phase | MS-compatible mobile phase (e.g., Acetonitrile and water with 0.1% formic acid) |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Analysis Mode | Full scan for molecular weight determination, followed by targeted MS/MS for fragmentation analysis |
Workflow for Impurity Identification:
Comparative Data Analysis
To illustrate the application of these methods, we present hypothetical data from the analysis of 3-Amino-4-hydroxybenzoic acid from three different commercial suppliers.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Purity by HPLC (%) | Known Impurity 1 (%) (3-nitro-4-hydroxybenzoic acid) | Unknown Impurity 2 (%) (Retention Time: 8.5 min) |
| A | 99.5 | 0.2 | 0.3 |
| B | 98.2 | 1.1 | 0.7 |
| C | 99.8 | < 0.05 | < 0.05 |
Table 2: qNMR Purity Analysis
| Supplier | Purity by qNMR (%) |
| A | 99.4 |
| B | 98.1 |
| C | 99.7 |
Table 3: LC-MS/MS Analysis of Unknown Impurity 2
| Parameter | Result |
| Accurate Mass (m/z) | [M+H]+ = 168.0654 |
| Proposed Molecular Formula | C7H9NO3 |
| Key MS/MS Fragments | m/z 151, 123, 95 |
| Proposed Structure | Isomer of 3-Amino-4-hydroxybenzoic acid (e.g., 4-Amino-3-hydroxybenzoic acid) |
Discussion and Conclusion
The comparative data highlights the importance of a multi-technique approach for a comprehensive purity assessment. While HPLC provides a detailed impurity profile, qNMR offers a highly accurate and precise absolute purity value. The LC-MS/MS analysis was instrumental in proposing a structure for the unknown impurity, which in this hypothetical case, was an isomer of the main compound.
Based on this analysis, Supplier C provides the highest purity 3-Amino-4-hydroxybenzoic acid with the lowest levels of both known and unknown impurities. For applications where purity is critical, such as in late-stage drug development, the material from Supplier C would be the preferred choice. For less sensitive applications, the material from Supplier A might be acceptable, while the higher impurity levels in the material from Supplier B may warrant further investigation or disqualification.
By implementing the robust analytical workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently benchmark the purity of commercially available 3-Amino-4-hydroxybenzoic acid, ensuring the quality and integrity of their scientific work.
References
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing. Retrieved from https://www.longdom.
- Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. (2021). ResearchGate. Retrieved from https://www.researchgate.
- LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. (n.d.). Retrieved from https://www.thermofisher.
- Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. (2015). ResearchGate. Retrieved from https://www.researchgate.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass Laboratories Inc. Retrieved from https://resolvemass.ca/qnmr-internal-standards/
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631980/
- Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Retrieved from https://www.drugtargetreview.com/article/20993/application-of-lcms-in-small-molecule-drug-development/
- Application Note: HPLC Analysis of 3-Amino-4-hydroxybenzonitrile. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/application-notes/hplc-analysis-of-3-amino-4-hydroxybenzonitrile
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved from https://www.agilent.
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025). Retrieved from https://www.sciencedirect.com/science/article/pii/S002228600700543X
- Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). BIPM. Retrieved from https://www.bipm.org/documents/20126/20150130/ISRD-06.pdf/1c9d8c8e-5b7a-8f8a-4c8d-8e5d2e3f6e8c
- The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (n.d.). Waters Corporation. Retrieved from https://www.waters.com/nextgen/us/en/library/application-notes/2013/the-analysis-of-primary-aromatic-amines-in-ink-using-the-acquity-uplc-h-class-system-with-the-sq-detector-2-and-masslynx-software.html
- A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds. (n.d.). Benchchem. Retrieved from https://www.benchchem.
- Enhanced production of γ-amino acid 3-amino-4-hydroxybenzoic acid by recombinant Corynebacterium glutamicum under oxygen limitation. (2021). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8695786/
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). YouTube. Retrieved from https://www.youtube.
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (n.d.). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6211100/
- Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. (1981). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/7288636/
- Determination and Quantification of Primary Aromatic Amine in Printer Ink. (2022). KNAUER. Retrieved from https://www.knauer.
- Preparation method of 3-amino-4-hydroxybenzoic acid. (n.d.). Google Patents. Retrieved from https://patents.google.
- Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Pure Chemical Corporation. Retrieved from https://labchem-wako.fujifilm.
- A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Journal of Applied Pharmaceutical Science. Retrieved from https://japsonline.com/admin/php/uploads/4037_pdf.pdf
- Supporting Information. (n.d.). Rsc.org. Retrieved from https://www.rsc.
- 3-Amino-4-hydroxybenzoic acid 97 1571-72-8. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/289647
- LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. Retrieved from https://chimia.ch/chimia/article/view/2000_509
- Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. (2020). Research Journal of Pharmacy and Technology. Retrieved from https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2020/11/24/10.5958!0974-360X.2020.00938.1.pdf
- validated specific stability-indicating: Topics by Science.gov. (n.d.). Science.gov. Retrieved from https://www.science.
- High-Throughput LC/MS Purification of Pharmaceutical Impurities. (n.d.). Agilent. Retrieved from https://www.agilent.
- Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from https://www.irjpms.com/wp-content/uploads/2023/10/IRJPMS-V3I4-4.pdf
- DETERMINATION OF PARA-AMINOBENZOIC ACID (PABA) IN B-COMPLEX TABLETS USING THE MULTIVARIATE CURVE RESOLUTION-ALTERNATING LEAST SQ. (n.d.). SID.
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent. Retrieved from https://www.agilent.
Sources
- 1. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Comparative analysis of the biological activity of aminobenzoic acid isomers
Product Comparison Guide
Executive Summary: The Isomerism-Activity Paradox
In medicinal chemistry and microbial physiology, the three isomers of aminobenzoic acid—ortho (anthranilic acid), meta , and para (PABA)—present a striking case of structural isomerism dictating biological fate. While they share an identical molecular formula (
This guide provides a technical comparison of these isomers, focusing on their distinct roles in folate and tryptophan biosynthesis, their pharmacological profiles, and experimental protocols for differentiating their bioactivity.
Quick Comparison Matrix
| Feature | o-Aminobenzoic Acid (Anthranilic Acid) | m-Aminobenzoic Acid | p-Aminobenzoic Acid (PABA) |
| Primary Biological Role | Tryptophan Precursor | Non-Metabolite / Chemical Intermediate | Folate Precursor (Vitamin |
| Key Pathway | Shikimate | N/A (Synthetic Intermediate) | Shikimate |
| Fluorescence | High (Blue emission) | Moderate | Low/Negligible |
| Toxicity (Oral, Rat) | Low ( | Moderate (Cat. 4, | Very Low ( |
| Antimicrobial Utility | Precursor to Pseudomonas Quorum Sensing Signals (PQS) | Precursor to Sulfonamide-like drugs | Sulfonamide Antagonist |
Comparative Biological Profile
p-Aminobenzoic Acid (PABA): The Folate Nexus
Mechanism: PABA is the structural moiety required by dihydropteroate synthase (DHPS) to condense with pteridine, forming dihydropteroate—the immediate precursor to dihydrofolate.
-
Significance: Bacteria and plants must synthesize folate de novo. Mammals lack DHPS and must ingest folate. This dichotomy makes the PABA incorporation pathway a prime target for antibiotics (sulfonamides).
-
Competitive Inhibition: Sulfonamides mimic PABA’s structure, competitively inhibiting DHPS. High concentrations of PABA can reverse this inhibition, a phenomenon known as "sulfonamide antagonism."
o-Aminobenzoic Acid (Anthranilic Acid): The Indole Gateway
Mechanism: Anthranilate is formed from chorismate by anthranilate synthase. It is then phosphoribosylated to eventually form indole-3-glycerol phosphate, the precursor to Tryptophan.
-
Secondary Metabolites: Beyond amino acids, anthranilate is a precursor for Pseudomonas quinolone signal (PQS), a quorum-sensing molecule regulating virulence factors.
-
Fluorescence: Unlike PABA, anthranilic acid is highly fluorescent, making it a useful tag in glycan analysis and a marker for tryptophan pathway activity.
m-Aminobenzoic Acid: The Metabolic Outlier
Mechanism: The meta-isomer does not fit the active sites of either DHPS (folate) or anthranilate synthase (tryptophan) due to steric mismatch.
-
Pharmacology: It serves primarily as a synthetic building block for anesthetics (e.g., tricaine methanesulfonate) and dyes.
-
Toxicity: Uniquely, the m-isomer exhibits higher acute oral toxicity in rodents compared to the p-isomer. This is often attributed to its inability to be rapidly metabolized via the standard acetylation/glucuronidation pathways used for PABA, leading to accumulation.
Mechanistic Visualization
The following diagrams illustrate the divergent metabolic fates of the isomers starting from the common precursor, Chorismate.
Pathway Divergence: Folate vs. Tryptophan
Caption: Divergent biosynthetic pathways from Chorismate. PABA feeds Folate synthesis (Green), while Anthranilate feeds Tryptophan synthesis (Red).
Experimental Validation: Comparative Protocols
To distinguish the biological activity of these isomers, we recommend a Metabolic Interference & Auxotrophy Rescue Assay . This protocol uses E. coli auxotrophs to validate the specific nutritional roles of the isomers.
Protocol: Auxotrophic Rescue & Sulfonamide Competition
Objective: Determine the bio-specificity of aminobenzoic acid isomers using E. coli
Materials:
-
Strains: E. coli K-12 Wild Type (WT), E. coli
(requires PABA). -
Media: M9 Minimal Salts Media (no folate/PABA).
-
Reagents: 10 mM stocks of o-ABA, m-ABA, p-ABA (dissolved in 50% EtOH), Sulfamethoxazole (SMX).
Workflow:
-
Preparation: Inoculate strains into M9 media and starve for 1 hour to deplete intracellular folate reserves.
-
Plate Setup: Prepare 96-well plates with M9 media.
-
Treatment Groups (n=3):
-
Group A (Rescue):
strain + [10 M Isomer] -
Group B (Competition): WT strain + [50
g/mL SMX] + [100 M Isomer]
-
-
Incubation: 37°C for 18 hours, shaking.
-
Readout: Measure
.
Expected Results:
| Condition | o-ABA Treated | m-ABA Treated | p-ABA Treated | Interpretation |
| No Growth | No Growth | Growth (+) | Only p-isomer rescues PABA auxotrophy. | |
| WT + SMX Growth | No Growth | No Growth | Growth (+) | Only p-isomer competes with Sulfonamides to restore folate synthesis. |
Technical Note: m-Aminobenzoic acid may show slight growth inhibition (toxicity) at concentrations >1 mM, distinguishing it from the non-toxic p-isomer.
Quantitative Toxicity Analysis
While PABA is often consumed as a supplement, the meta-isomer presents higher handling risks. The table below synthesizes toxicity data.
| Property | p-Aminobenzoic Acid | m-Aminobenzoic Acid | o-Aminobenzoic Acid |
| Oral | > 6,000 mg/kg [1] | ~1,500 - 2,000 mg/kg (Est.) [2] | ~4,543 mg/kg [3] |
| Oral | 2,850 mg/kg | N/A | 1,400 mg/kg |
| GHS Classification | Not Classified / Irritant | Category 4 (Harmful) | Not Classified / Irritant |
| Intestinal Absorption | Rapid (Lipophilic) | Slow (Carrier-mediated) [4] | Moderate |
Data Source Integrity: Values derived from standard safety data sheets and comparative toxicology studies [1,4].
Conclusion
The biological activity of aminobenzoic acid isomers is strictly position-dependent.
-
Selectivity is Absolute: Enzymes in the folate and tryptophan pathways exhibit zero cross-reactivity between o- and p-isomers.
-
The meta-Isomer is a Null-Analogue: It lacks biological utility in these pathways and serves as a useful negative control in metabolic assays, though its higher toxicity profile requires careful handling.
-
Application: For drug development, p-ABA derivatives are preferred for targeting microbial metabolism (antifolates), while o-ABA scaffolds are critical for targeting quorum sensing and neurological pathways (kynurenine pathway modulators).
References
-
Scott, C.C. (1943). Toxicity of p-Aminobenzoic Acid. Experimental Biology and Medicine.[1] Link
-
Carl Roth GmbH. (2023). Safety Data Sheet: 3-Aminobenzoic Acid. Link
-
National Toxicology Program. (1990). Anthranilic Acid Toxicity Profile. Link
-
Ishizaki, T., et al. (1980). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Journal of Pharmacobio-dynamics. Link
-
BenchChem. (2025).[2] A Comparative Analysis of Aminobenzoic Acid Isomers. Link
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-Amino-4-hydroxyphthalic Acid
Executive Summary: The Luminol Precursor
3-Amino-4-hydroxyphthalic acid (CAS: 5434-21-9) is the primary intermediate in the synthesis of Luminol (3-aminophthalhydrazide). While often overshadowed by the final chemiluminescent product, this precursor presents specific handling challenges due to its physical nature as a fine, static-prone powder and its chemical reactivity.
Critical Safety Insight: The primary risk profile of this compound shifts depending on the operational phase. During weighing , the risk is inhalation of dust and static discharge. During synthesis (typically condensation with hydrazine), the risk escalates to thermal runaway and exposure to toxic co-reagents. This guide provides a dynamic safety protocol adapting to these phases.
Hazard Profile & GHS Classification
Before selecting PPE, we must define the enemy. The following data is synthesized from current Safety Data Sheets (SDS).
| Hazard Class | Category | Hazard Statement | Operational Implication |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation | Direct contact with powder causes dermatitis. |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation | Fine dust can bypass standard safety glasses; goggles are required. |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation | Inhalation of dust triggers mucosal inflammation. |
| Physical | N/A | Combustible Dust | Finely divided powder can form explosive mixtures in air if not grounded. |
Strategic PPE Selection
Do not default to generic "lab safety" rules. Use this targeted protection matrix.
A. Respiratory Protection[1][2][3][4]
-
The Science: The particle size of this compound often ranges from 10–100 µm. While large enough to settle, static charge can keep particles suspended.
-
Recommendation:
-
Solid Handling: NIOSH N95 or CEN P2 particulate respirator.
-
Synthesis (Hydrazine presence): If heating or using hydrazine sulfate/hydrate, a Full-Face Respirator with Multi-Gas Cartridges (Organic Vapor + Ammonia/Methylamine) is mandatory if outside a fume hood. Hydrazine vapors penetrate standard dust masks.
-
B. Dermal Protection (Gloves)
-
The Science: As an organic acid with an amine group, this compound can permeate latex. Nitrile provides superior chemical resistance to organic acids and the alkaline conditions often used in its solubilization.
-
Protocol:
-
Material: 100% Nitrile (Acrylonitrile Butadiene).
-
Thickness: Minimum 0.11 mm (4 mil) for weighing; 0.2 mm (8 mil) for synthesis/cleanup.
-
Technique: Double-gloving is recommended during the hydrazine condensation step.
-
C. Ocular Protection[3][4][5]
-
The Science: Standard safety glasses have gaps. Fine powders follow air currents (eddies) around glasses and into the eye.
-
Recommendation: Indirect-vented Chemical Splash Goggles (ANSI Z87.1 / EN 166).
D. PPE Decision Logic (Visualization)
Figure 1: Decision tree for selecting PPE based on the specific operational phase. Note the escalation in protection during synthesis due to co-reagents.
Operational Protocols
Phase 1: Weighing & Transfer (Static Control)
This compound is prone to triboelectric charging (static build-up). Static can cause the powder to "jump" off spatulas, contaminating the user.
-
Engineering Control: Use an anti-static gun or ionizing bar inside the balance enclosure.
-
Tooling: Use stainless steel or antistatic plastic spatulas. Avoid glass spatulas which can increase static charge.
-
Technique: "Bank" the powder. Do not pour from height. Transfer small amounts close to the weigh boat surface.
Phase 2: Solubilization & Synthesis
When synthesizing Luminol, this compound is often heated with hydrazine and a base (e.g., NaOH).
-
Exotherm Warning: The reaction with hydrazine is exothermic. Ensure the vessel is equipped with a reflux condenser before heating.
-
Fume Hood Management: Keep the sash as low as possible. The primary danger here is not the acid itself, but the hydrazine vapors which are carcinogenic and hepatotoxic.
-
Quenching: Have a beaker of dilute bleach (sodium hypochlorite) ready. Bleach oxidizes spills of hydrazine or luminol intermediates, neutralizing them.
Emergency Response & Disposal
Spill Cleanup Workflow
Do NOT dry sweep. Dry sweeping generates a dust cloud that is easily inhaled.
Figure 2: Step-by-step workflow for safely managing spills, prioritizing dust suppression for solids and neutralization for liquids.
Waste Disposal[6]
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Solid Organic - Irritant."
-
Liquid Waste (Mother Liquor): The filtrate from luminol synthesis contains hydrazine residues. Do not pour down the drain.
-
Treatment: Treat with bleach (sodium hypochlorite) overnight to destroy hydrazine, then adjust pH to 7-9 before disposal into the "Aqueous Organic" waste stream.
-
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Hydroxyphthalic acid. Retrieved from
-
TCI Chemicals. (2024).[2] Safety Data Sheet: 3-Amino-4-hydroxybenzenesulfonic Acid. Retrieved from
-
Medicom. (n.d.).[3] Chemical Resistance Reference Chart: Nitrile vs. Latex. Retrieved from
-
Truman State University ChemLab. (n.d.). Luminol Synthesis Protocol and Safety. Retrieved from
-
Shimadzu. (n.d.). Beware of Static Electricity Generated by Flowing Liquids and Powders.[4] Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
